Adiposin 2
Description
Overview of Adipose Tissue as an Endocrine Organ and Secretion of Adipokines
Adipose tissue functions as a complex and essential endocrine organ, extending beyond its primary role in energy storage. nih.govnih.govwikipedia.org It comprises not only adipocytes but also a stromal vascular fraction containing immune cells, endothelial cells, and preadipocytes, all contributing to its dynamic function. nih.govwikipedia.org This tissue synthesizes and secretes a wide array of signaling molecules, collectively known as adipokines. nih.govnih.govscielo.br These adipokines, including leptin, adiponectin, and various cytokines and complement components, exert pleiotropic effects on various physiological processes, such as appetite regulation, energy expenditure, insulin (B600854) sensitivity, inflammation, and immune responses. nih.govscielo.brdovepress.com The recognition of adipose tissue as an endocrine organ has revolutionized our understanding of metabolic disorders and inflammatory conditions, highlighting the intricate communication between energy balance and immune system homeostasis. nih.govnih.govscielo.br
Historical Identification of Adipsin as a Major Adipocyte-Secreted Protein
Adipsin was one of the earliest adipokines to be identified, initially discovered in the late 1980s as a major protein secreted by 3T3 adipocytes. arvojournals.orgnih.govnih.gov Its identification marked a significant step in understanding the secretory capacity of adipocytes. Early research focused on its presence and regulation during adipocyte differentiation, recognizing it as a differentiation-dependent serine protease. plos.org Initially, its precise function remained unclear, but its abundant expression in adipose tissue suggested a potential role in adipocyte biology or systemic energy balance. wikipedia.orgresearchgate.netnih.gov
Reclassification and Functional Identification of Adipsin as Complement Factor D (CFD)
A pivotal moment in Adipsin research occurred with its reclassification and functional identification as Complement Factor D (CFD). arvojournals.orgnih.govnih.govcreative-biolabs.com This discovery revealed that Adipsin is identical to human complement factor D, a key enzyme in the alternative pathway of the complement system. nih.govnih.govwikipedia.orgnih.gov CFD is a serine protease with a molecular weight of approximately 24 kDa, consisting of a single polypeptide chain. wikipedia.orgcreative-biolabs.com Unlike many other complement proteins that circulate as inactive zymogens, CFD circulates in an active form, although its activity is tightly regulated. creative-biolabs.com Its primary site of synthesis is predominantly adipose tissue, although macrophages and monocytes also contribute to its production. arvojournals.orgcreative-biolabs.comnih.gov
Interplay between Adipocyte Function, Complement System, and Systemic Homeostasis
The identification of Adipsin as CFD underscored a critical link between adipocyte function and the complement system, a central component of innate immunity. arvojournals.orgnih.govnih.gov CFD plays a rate-limiting role in the alternative complement pathway by specifically cleaving complement factor B when it is bound to C3b, leading to the formation of the alternative pathway C3 convertase (C3bBb). nih.govcreative-biolabs.comnih.gov This convertase is essential for amplifying complement activation and generating downstream effectors, including the anaphylatoxins C3a and C5a, and the membrane attack complex (C5b-9). dovepress.comnih.govmdpi.com
The interplay between adipocytes, the complement system, and systemic homeostasis is multifaceted. Adipsin-mediated complement activation within adipose tissue can influence adipogenesis and lipid accumulation. Studies have shown that CFD stimulates adipogenesis and lipid accumulation in preadipocytes through the C3a-C3a receptor pathway. arvojournals.orgfrontiersin.org Furthermore, the complement system in adipose tissue is implicated in regulating inflammation, which is often dysregulated in obesity and metabolic disorders. arvojournals.orgmdpi.com Dysregulated complement activation can contribute to low-grade inflammation associated with conditions like cardiovascular disease and type 2 diabetes. nih.govnih.govfrontiersin.orgresearchgate.net
Beyond its direct role in complement activation, Adipsin/CFD also has more direct metabolic effects. It has been shown to stimulate glucose transport for triglyceride accumulation in fat cells and inhibit lipolysis. dovepress.comwikipedia.org Additionally, the Adipsin/C3a pathway has been demonstrated to stimulate insulin secretion from pancreatic beta cells, suggesting a role in glucose homeostasis. dovepress.comnih.govnih.govmdpi.comfrontiersin.orgbmj.com
Research Significance and Current Gaps in Adipsin Biology
The identification of Adipsin as CFD has highlighted the significant role of adipose tissue in immune system biology and the intricate connections between metabolic and immunological pathways. wikipedia.org Research into Adipsin/CFD is crucial for understanding the pathogenesis of various metabolic and inflammatory diseases. Elevated levels of circulating Adipsin have been associated with conditions such as obesity, type 2 diabetes, and cardiovascular diseases. nih.govnih.govmdpi.comresearchgate.netbmj.com For instance, higher Adipsin levels have been linked to increased risk of all-cause death and rehospitalization in patients with coronary artery disease. nih.govnih.gov
Despite significant progress, several gaps remain in our understanding of Adipsin biology. While its role as the rate-limiting enzyme in the alternative complement pathway is well-established, the precise mechanisms by which adipocyte-derived Adipsin influences systemic complement activation and its specific non-complement-related functions are still being elucidated. The complex interplay between Adipsin levels, adipose tissue dysfunction, and the development of metabolic and inflammatory comorbidities requires further investigation. nih.govmdpi.com Additionally, the potential of targeting Adipsin or the Adipsin/C3a pathway for therapeutic intervention in metabolic and immune-related disorders is an active area of research. arvojournals.orgnih.govresearchgate.net
Detailed Research Findings Examples:
Adipsin expression is significantly elevated in Graves' orbitopathy tissue and increases with adipocyte differentiation. Silencing Adipsin suppressed pro-inflammatory cytokine expression and attenuated adipocyte differentiation in this context. arvojournals.org
Studies in mice genetically lacking Adipsin have shown impaired glucose homeostasis due to insulinopenia, with isolated islets exhibiting reduced glucose-stimulated insulin secretion. nih.govmdpi.com
Replenishing Adipsin in diabetic mice improved hyperglycemia by boosting insulin secretion and preserving beta cell mass. dovepress.comnih.gov
Plasma Adipsin levels have shown a positive correlation with age in non-type 2 diabetes populations. mdpi.combmj.com
In a study of patients undergoing coronary angiography, higher serum Adipsin levels (≥400 ng/mL) were significantly associated with increased risk of all-cause death and rehospitalization. nih.gov
Data Table Example (Illustrative - data points synthesized from text):
Below is an illustrative data table summarizing some research findings related to Adipsin levels and associated conditions.
| Condition/Factor | Adipsin Level Trend (compared to control/normal) | Associated Outcome(s) | Source Example |
| Graves' Orbitopathy Tissue | Elevated | Increased pro-inflammatory cytokines, attenuated adipocyte differentiation (upon silencing) | arvojournals.org |
| Adipocyte Differentiation | Increased | Increased Adipsin expression | arvojournals.orgplos.org |
| Adipsin Deficiency (mice) | Decreased | Impaired glucose homeostasis, reduced insulin secretion | nih.govmdpi.com |
| Type 2 Diabetes | Reduced (in some studies/stages) | Impaired beta cell function, potential biomarker of beta cell failure | dovepress.comnih.govmdpi.com |
| Obesity | Increased (in some studies) | Positive correlation with BMI and leptin | nih.govmdpi.com |
| Aging (non-T2D) | Increased | Positive correlation with age | mdpi.combmj.com |
| Coronary Artery Disease | Higher levels (≥400 ng/mL) | Increased risk of all-cause death and rehospitalization | nih.govnih.gov |
Note: This table is a simplified representation of complex research findings and should be interpreted in the context of the full studies.
Structure
2D Structure
3D Structure
Properties
CAS No. |
83764-12-9 |
|---|---|
Molecular Formula |
C25H43NO19 |
Molecular Weight |
661.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C25H43NO19/c27-2-7-1-8(15(35)18(38)14(7)34)26-13-11(5-30)42-24(20(40)17(13)37)45-23-12(6-31)43-25(21(41)19(23)39)44-22(10(33)4-29)16(36)9(32)3-28/h1,3,8-27,29-41H,2,4-6H2/t8-,9-,10+,11?,12+,13+,14+,15-,16+,17-,18-,19+,20+,21+,22+,23+,24-,25+/m0/s1 |
InChI Key |
SWCIZDWVIVXZIC-WJCGAKIDSA-N |
SMILES |
C1=C(C(C(C(C1NC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)CO |
Isomeric SMILES |
C1=C([C@H]([C@@H]([C@H]([C@H]1N[C@H]2[C@@H]([C@H]([C@@H](OC2CO)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O)CO |
Canonical SMILES |
C1=C(C(C(C(C1NC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)CO |
Synonyms |
adiposin adiposin 1 adiposin 2 |
Origin of Product |
United States |
Molecular and Cellular Biology of Adipsin
Adipsin Gene Expression and Transcriptional Regulation
The expression of the adipsin gene is tightly controlled at the transcriptional level, exhibiting tissue-specific patterns and responding to various hormonal and cellular signals.
Tissue-Specific Expression Profiles
Adipsin is predominantly expressed in adipose tissue, where it was first identified. nih.gov However, its expression is not limited to fat cells. Studies have also detected adipsin expression in other tissues, including pancreatic islets. mdpi.comresearchgate.net The levels of adipsin in adipose tissue and serum have been observed to decrease in obese mice. nih.govmdpi.com In some cases, adipsin expression is significantly elevated in certain disease states, such as Graves' orbitopathy (GO), a condition affecting the tissue around the eyes. arvojournals.org
Below is an interactive data table summarizing the tissue-specific expression of Adipsin:
| Tissue | Expression Level | Associated Conditions |
| Adipose Tissue | High | Decreased in obesity |
| Pancreatic Islets | Present | |
| Orbital Tissue | Low (Normal) | Elevated in Graves' Orbitopathy |
| Monocytes/Macrophages | Present |
Transcriptional Modulators and Regulatory Elements
The regulation of adipsin gene expression involves a complex interplay of transcription factors, hormones, and cellular stress responses. Deletion experiments have pinpointed a specific region in the adipsin promoter, from -114 to -38, that plays a dual role: it negatively regulates gene expression in preadipocytes and positively regulates it in mature fat cells. nih.gov This region contains multiple binding sites for nuclear factors, some of which are specific to the preadipose state. nih.gov
The transcription factors Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) are master regulators of adipogenesis and play a crucial role in controlling adipsin expression. mdpi.comnih.gov PPARγ is considered a key transcription factor in this process. nih.gov Studies have shown that the expression of adipogenic transcription factors like PPARγ and C/EBPα increases during adipocyte differentiation. arvojournals.org While both are important, research suggests that C/EBPα's ability to promote adipogenesis is dependent on the presence of PPARγ. nih.gov Specifically, knockdown of PPARγ has been shown to decrease adipsin expression, whereas knockdown of C/EBPα did not have a significant effect, indicating PPARγ's more direct role. nih.gov
Hormones, particularly insulin (B600854) and Insulin-like Growth Factor-1 (IGF-1), have a significant impact on adipsin mRNA levels. In fully differentiated adipocytes, insulin has been shown to progressively decrease adipsin secretion by reducing its mRNA levels. nih.gov This inhibitory effect is mediated through high-affinity insulin receptors. nih.gov Conversely, during the differentiation of preadipocytes, both insulin and IGF-1 can increase adipsin secretion and mRNA levels by accelerating the differentiation process. arvojournals.orgnih.gov
Endoplasmic reticulum (ER) stress, a condition where the ER's protein-folding capacity is overwhelmed, has been identified as a significant downregulator of adipsin expression. nih.govmdpi.comnih.gov In the context of obesity, which is often associated with chronic ER stress in adipose tissue, adipsin expression is markedly reduced. nih.govmdpi.com This suppression of adipsin by ER stress occurs through adipocyte-intrinsic mechanisms. nih.govnih.gov The molecular mechanism behind this involves the downregulation of PPARγ by ER stress, which in turn leads to a reduction in adipsin expression. nih.govmdpi.com Treatment with chemical chaperones, which can alleviate ER stress, has been shown to recover the downregulation of both adipsin and PPARγ. nih.govnih.gov
The following table provides a summary of transcriptional modulators and their effects on Adipsin expression:
| Modulator | Type | Effect on Adipsin Expression |
| PPARγ | Transcription Factor | Positive |
| C/EBPα | Transcription Factor | Indirectly Positive (via PPARγ) |
| Insulin | Hormone | Negative (in mature adipocytes) |
| Insulin | Hormone | Positive (during differentiation) |
| IGF-1 | Hormone | Positive (during differentiation) |
| ER Stress | Cellular Response | Negative |
Post-Transcriptional Regulation and Protein Stability
Beyond transcriptional control, the regulation of adipsin levels also involves post-transcriptional mechanisms. Insulin has been observed to have a specific effect on the length of the poly(A) tail of adipsin mRNA, which can influence mRNA stability and translation efficiency. nih.gov The processes of mRNA capping, splicing, and polyadenylation are crucial for stabilizing eukaryotic mRNA for translation. khanacademy.org While detailed information on the specific post-transcriptional regulation of adipsin and its protein stability is an area of ongoing research, these general mechanisms are likely to play a role.
Adipsin Biosynthesis, Processing, and Secretion Mechanisms
The production and release of adipsin are tightly regulated processes, predominantly occurring within specialized cells and involving specific intracellular pathways.
Adipsin is predominantly synthesized and secreted by adipocytes, the primary cells of adipose tissue. nih.govprospecbio.com This makes adipose tissue a significant endocrine organ in the context of the immune system. uq.edu.auwustl.edu While adipocytes are the main source, other cells like monocytes and macrophages can also produce adipsin. arvojournals.orgnih.gov The expression of the adipsin gene is closely linked to adipocyte differentiation, a process regulated by hormones such as insulin and glucocorticoids. uq.edu.au Adipsin is secreted into the bloodstream, where it circulates and performs its systemic functions. nih.govwikipedia.org
The synthesis of adipsin, like other secreted proteins, involves a series of steps within various cellular organelles. The process begins with the transcription of the adipsin gene in the nucleus, followed by translation of the messenger RNA (mRNA) into a preproprotein on ribosomes. This precursor protein then enters the endoplasmic reticulum (ER) for proper folding and initial modifications. mdpi.com The ER plays a critical role in the quality control of newly synthesized proteins. mdpi.com From the ER, the pro-adipsin is transported to the Golgi apparatus, where it undergoes further processing and packaging into secretory vesicles. These vesicles then move to the cell periphery and fuse with the plasma membrane to release mature, active adipsin into the extracellular space and subsequently into the bloodstream.
Adipsin Protein Structure and Enzymatic Function
Adipsin's biological activity is intrinsically linked to its specific protein structure and its function as a highly specialized enzyme.
Adipsin is classified as a serine protease, a family of enzymes that cleave peptide bonds in proteins. nih.govuq.edu.aurndsystems.com Specifically, it is identical to human complement factor D. uq.edu.auresearchgate.net As a serine protease, adipsin's catalytic activity is dependent on a specific arrangement of amino acids in its active site, which includes a critical serine residue. wikipedia.org Unlike many other proteases that are activated from an inactive zymogen form by proteolytic cleavage, Factor D circulates in an active form but is subject to reversible conformational changes that regulate its activity. rndsystems.com
The primary and most well-characterized function of adipsin is its essential role as the rate-limiting enzyme in the alternative complement pathway, a critical component of the innate immune system. rndsystems.comnih.govfrontiersin.org This pathway is crucial for defending against invading pathogens. wikipedia.orgnih.gov
Adipsin exhibits a high degree of substrate specificity. nih.govrndsystems.com Its only known natural substrate is Factor B, and only when Factor B is bound to C3b, another complement component. nih.govnih.govfrontiersin.org The formation of the C3bB complex induces a conformational change in Factor B, allowing it to be recognized and cleaved by adipsin. nih.gov Adipsin cleaves the Arg-Lys peptide bond in Factor B, generating two fragments: Ba and Bb. The larger fragment, Bb, remains associated with C3b to form the C3bBb complex, which is the C3 convertase of the alternative pathway. nih.govjci.org This C3 convertase then goes on to cleave numerous C3 molecules, amplifying the complement cascade and leading to the elimination of pathogens. jci.orgplos.org
Structural Determinants of Adipsin's Proteolytic Specificity
Adipsin is a member of the chymotrypsin (B1334515) family of serine proteases, yet it exhibits an exceptionally high degree of substrate specificity. nih.govwikipedia.org Unlike many other proteases, Adipsin has virtually no catalytic activity towards small synthetic substrates or proteins other than its single known natural substrate, Factor B complexed with C3b. nih.govnih.gov This exquisite specificity is governed by a unique, self-inhibited structure that requires substrate-induced conformational changes for activation. nih.govwikipedia.org
The key structural features determining Adipsin's specificity are:
Atypical Active Site Conformation: In its circulating form, Adipsin exists in a mature but catalytically inactive state. creative-biolabs.comuniprot.org The catalytic triad (B1167595), composed of the canonical serine protease residues His57, Asp102, and Ser195, is held in a distorted, non-functional alignment. wikipedia.org
Self-Inhibitory Loop: A specific surface loop, comprising amino acids 214-218, folds into the active site region, sterically hindering access for potential substrates. creative-biolabs.comwikipedia.org
Inhibitory Salt Bridge: The S1 specificity pocket, which in other proteases determines which amino acid side chain can be accommodated, is occluded by a salt bridge formed between Arg218 and Asp189 at the bottom of the pocket. creative-biolabs.comnih.gov This prevents the binding of typical peptide substrates.
Activation of Adipsin is not achieved by proteolytic cleavage of a zymogen form, but rather through an "induced fit" mechanism upon binding its substrate, the C3bB complex. nih.govfrontiersin.org Crystal structure analysis of the C3bB-Adipsin complex reveals the mechanism of this substrate-induced activation:
Adipsin binds to a specific "open" conformation that Factor B adopts only when it is bound to C3b. nih.govresearchgate.net
This interaction occurs at an exosite, a region on Adipsin's surface distant from the catalytic center. creative-biolabs.com
The binding of the C3bB complex displaces the self-inhibitory loop (residues 214-218) and breaks the Arg218-Asp189 salt bridge. nih.govwikipedia.org
This displacement triggers a conformational change that realigns the catalytic triad residues (His57, Asp102, Ser195) into their catalytically competent orientation, allowing for the specific cleavage of the Arg234-Lys235 bond in Factor B. wikipedia.org
This multi-step recognition and activation process ensures that Adipsin's powerful proteolytic activity is tightly regulated and restricted solely to its intended target, thereby preventing indiscriminate activation of the complement cascade. nih.gov
| Structural Feature | Location/Residues | Function in Specificity |
|---|---|---|
| Catalytic Triad | His57, Asp102, Ser195 | Maintained in an inactive conformation in the absence of substrate. |
| Self-Inhibitory Loop | Amino acids 214-218 | Blocks substrate access to the active site. |
| Inhibitory Salt Bridge | Arg218 - Asp189 | Occludes the S1 specificity pocket. |
| Substrate Binding Exosite | Surface loops | Binds to the C3bB complex, initiating the activation process. |
Adipsin Signaling Pathways and Biological Roles
Regulation of Pancreatic Beta Cell Physiology
Research has established adipsin as a beneficial factor in preserving the function of pancreatic beta cells. nih.govnih.govmiami.eduresearchgate.net In mouse models of diabetes, replenishment of adipsin has been shown to improve high blood sugar by boosting insulin (B600854) secretion. nih.govnih.govmiami.edu This highlights the role of the adipsin/C3a pathway in linking adipocyte function to the physiological processes of beta cells. nih.govnih.govmiami.edu
Augmentation of Glucose-Stimulated Insulin Secretion (GSIS)
Adipsin is a critical component in the regulation of glucose-stimulated insulin secretion (GSIS). nih.govresearchgate.net Studies have demonstrated that animals genetically lacking adipsin exhibit glucose intolerance as a result of insufficient insulin production. nih.govnih.govmiami.eduresearchgate.net Isolated islets from these animals show a diminished capacity for insulin secretion in response to glucose. nih.govnih.govmiami.eduresearchgate.net
The downstream product of adipsin's enzymatic activity, C3a, has been identified as a potent insulin secretagogue, meaning it stimulates insulin secretion. nih.govnih.govmiami.edu However, the action of C3a is dependent on glucose levels; it enhances insulin secretion only when glucose concentrations are elevated. nih.gov At low glucose levels, C3a does not induce the release of insulin from beta cells. nih.gov This glucose-dependent activity ensures that insulin is secreted only when needed to manage blood sugar levels.
The table below summarizes key findings from a study on the effect of adipsin and C3a on insulin secretion.
| Condition | Fold Increase in Insulin Secretion | Key Finding |
| Adipsin vs. Vehicle | 2.1 | Adipsin significantly stimulates insulin secretion. |
| Adipsin + C3aR Antagonist | 1.4 | The effect of adipsin is reduced by blocking the C3a receptor, indicating the pathway's dependence on C3a signaling. |
This table illustrates the significant increase in insulin secretion upon adipsin administration and the partial inhibition of this effect by a C3a receptor antagonist, confirming the mediatory role of C3a.
Mechanism of Action via C3a and C3a Receptor 1 (C3aR1)
The beneficial effects of adipsin on beta cell function are mediated through the interaction of its downstream product, C3a, with its receptor, C3a Receptor 1 (C3aR1). nih.govnih.govmiami.edu The necessity of this receptor for adipsin's effects has been demonstrated in studies where the absence or inhibition of C3aR1 diminishes the insulin-secreting capabilities of adipsin. nih.gov This signaling pathway is a crucial link between adipose tissue and pancreatic beta cell function. nih.govnih.govmiami.edu
A key mechanism through which C3a enhances insulin secretion is by augmenting the levels of cellular adenosine triphosphate (ATP) within pancreatic islets. nih.govnih.govmiami.edu ATP is a critical signaling molecule in the process of insulin release. By increasing ATP levels, C3a contributes to the energy-dependent steps of insulin secretion. nih.govresearchgate.netmdpi.com
In addition to increasing ATP levels, C3a also modulates the dynamics of cytosolic free calcium (Ca2+) in beta cells. nih.govnih.govmiami.edu An influx of Ca2+ into the beta cell is a primary trigger for the exocytosis of insulin-containing granules. The C3a/C3aR1 signaling pathway influences this process, leading to an increase in intracellular Ca2+ concentrations that facilitates insulin release. nih.govresearchgate.netmdpi.com
Preservation of Beta Cell Mass and Survival
Beyond its role in insulin secretion, adipsin also plays a crucial part in the preservation of beta cell mass and survival. nih.govresearchgate.netresearchgate.net In diabetic mouse models, chronic replenishment of adipsin has been shown to not only improve high blood sugar but also to preserve beta cell mass by preventing beta cell death and promoting survival. nih.govresearchgate.netdiabetesjournals.org This protective effect is significant as the decline in beta cell mass is a hallmark of type 2 diabetes progression. nih.gov Studies have shown that adipsin treatment can lead to a 35% increase in beta cell mass in early diabetes and nearly double the beta cell mass in later stages compared to controls. nih.gov
| Time Point | Beta Cell Mass Increase with Adipsin |
| 1.5 months post-transduction (Early Diabetes) | 35% |
| 6 months post-transduction (Late Diabetes) | Nearly 100% (doubled) |
This table presents the significant increase in beta cell mass observed in diabetic mice treated with adipsin at both early and late stages of the disease, highlighting its role in beta cell preservation.
Maintenance of Beta Cell Transcriptional Identity
Adipsin is also instrumental in maintaining the transcriptional identity of beta cells. nih.govresearchgate.netresearchgate.net In the context of diabetes, beta cells can undergo a process of dedifferentiation, where they lose their specialized function and gene expression profile. Adipsin has been shown to counteract this process, helping to maintain the expression of key beta cell transcription factors. nih.govdiabetesjournals.org By preserving the transcriptional identity of beta cells, adipsin ensures their proper function and ability to secrete insulin. nih.govresearchgate.netresearchgate.net Mechanistically, adipsin and its downstream effector C3a have been found to decrease the expression of the phosphatase Dusp26. nih.gov Overexpression of Dusp26 in beta cells leads to a loss of core beta cell identity genes. nih.govdiabetesjournals.org Therefore, by downregulating Dusp26, adipsin helps to maintain the specialized genetic program of beta cells. nih.gov
Influence on Adipose Tissue Biology and Metabolism
Adipsin, also known as Complement Factor D, is an adipokine predominantly synthesized and secreted by adipocytes that plays a significant role in adipose tissue biology and systemic metabolism. nih.govnih.gov It functions as the rate-limiting enzyme in the alternative complement pathway, a component of the innate immune system that has been increasingly recognized for its involvement in metabolic processes. nih.govelifesciences.org Adipsin's influence extends to critical aspects of fat cell development, tissue maintenance, and energy regulation.
Adipogenesis and Adipocyte Differentiation
Adipogenesis, the process by which precursor cells differentiate into mature, lipid-storing adipocytes, is fundamental to adipose tissue development and expansion. Research has identified Adipsin as a pro-adipogenic factor, actively promoting the differentiation of preadipocytes and the accumulation of lipids. plos.orgnih.govresearchgate.net Studies have demonstrated that the expression of Adipsin itself is upregulated during adipocyte differentiation, mirroring the expression patterns of master adipogenic regulators like Peroxisome proliferator-activated receptor γ (Pparγ). plos.org
The mechanism underlying Adipsin's pro-adipogenic effects is linked to the activation of the complement cascade. Overexpression of Adipsin in preadipocytes enhances adipocyte differentiation, an effect that is mediated through increased production of C3a and subsequent activation of the C3a receptor (C3aR). plos.orgnih.gov Conversely, the reduction of Adipsin levels through shRNA-mediated knockdown has been shown to inhibit lipid accumulation and the expression of key adipocyte markers, thereby impairing adipocyte differentiation. plos.orgnih.gov This necessity of C3aR signaling is further supported by findings that C3aR knockdown suppresses adipogenesis and diminishes the pro-adipogenic influence of Adipsin. plos.orgresearchgate.net
Adipsin's role in promoting adipogenesis is evident through its influence on the expression of key molecular markers that characterize mature adipocytes. The process of differentiation from preadipocytes to adipocytes is marked by a coordinated cascade of gene expression changes.
Studies using in vitro models of adipogenesis have provided direct evidence of Adipsin's impact:
Increased Expression During Differentiation: The expression of the Adipsin gene (Cfd) increases significantly during the differentiation of 3T3-L1 cells, a common preadipocyte cell line. This expression pattern is similar to that of established adipocyte markers such as aP2 and Pparγ. plos.org
Effect of Adipsin Levels: Manipulating Adipsin levels directly affects the expression of these markers. Overexpression of Adipsin in preadipocytes promotes their expression, while knockdown of Adipsin inhibits it. plos.orgnih.gov This indicates that Adipsin is not just a marker of differentiation but an active participant in the process.
The table below summarizes the findings on the expression of adipocyte markers during differentiation in human mesenchymal stem cells (hMSCs).
| Differentiation Marker | Change in Expression During Adipocytogenesis | Reference |
|---|---|---|
| PPARγ2 | Increased | stemcell.comnih.gov |
| Lipoprotein Lipase | Increased | stemcell.comnih.gov |
| Adipsin | Increased | stemcell.comnih.gov |
The differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) into either adipocytes or osteoblasts is a critical determinant of bone marrow composition and skeletal health. The Wnt signaling pathway is a key regulator of this cell fate decision, with the canonical Wnt/β-catenin pathway being well-established as an inhibitor of adipogenesis. nih.govbiomedpress.org
Adipsin has emerged as a significant modulator of this balance, priming BMSCs toward the adipogenic lineage by inhibiting the canonical Wnt signaling pathway. nih.govelifesciences.org Research demonstrates that Adipsin, through its downstream effector complement component C3, steers common progenitor cells toward adipogenesis at the expense of osteoblastogenesis. nih.govelifesciences.org
Key research findings include:
Inhibition of Wnt Signaling: In the absence of Adipsin, undifferentiated BMSCs show a notable upregulation of genes associated with the canonical Wnt pathway. nih.gov This suggests that Adipsin normally functions to suppress this pathway.
Altered Cell Fate: BMSCs isolated from mice lacking Adipsin show a diminished capacity to differentiate into adipocytes, even when stimulated with potent adipogenic inducers. elifesciences.org
Mechanism: By inhibiting the Wnt/β-catenin pathway, Adipsin facilitates the expression of master adipogenic transcription factors like PPARγ, thereby promoting commitment to the adipocyte lineage. nih.govelifesciences.org
| Condition | Effect on Wnt Signaling | Resulting BMSC Fate | Reference |
|---|---|---|---|
| Normal Adipsin Presence | Inhibition of Wnt/β-catenin pathway | Primed toward adipogenesis | nih.govelifesciences.org |
| Adipsin Knockout (KO) | Upregulation of Wnt pathway genes | Diminished adipogenic capacity | nih.govelifesciences.org |
Adipose Tissue Homeostasis and Remodeling
Adipose tissue is a dynamic organ that undergoes constant remodeling to adapt to changes in nutrient availability and energy demands. ju.edu.jofrontiersin.org This process involves a balance of adipogenesis, adipocyte hypertrophy (increase in size), and the turnover of cellular components. Adipsin, being almost exclusively produced by adipocytes and integral to the alternative complement pathway, plays a role in maintaining adipose tissue homeostasis. elifesciences.orgresearchgate.net
The alternative complement pathway can be activated locally within adipose tissue, suggesting a novel function for this system related to adipocyte biology beyond its traditional role in immunity. nih.gov This localized activation is reportedly impaired in states of metabolic dysfunction, such as obesity, pointing to a disruption in Adipsin-mediated homeostasis. nih.gov In the bone marrow, Adipsin is a critical regulator of the balance between marrow adipose tissue (MAT) expansion and bone integrity, influencing skeletal remodeling under various metabolic conditions. nih.govelifesciences.org Genetic deletion of Adipsin has been shown to specifically inhibit MAT expansion during calorie restriction, treatment with thiazolidinediones, and aging, which is associated with an improvement in bone mass. nih.govelifesciences.org
Modulation of Adipose Thermogenesis (Brown and Beige Fat)
Thermogenesis, the process of heat production, is a key mechanism for maintaining body temperature and regulating energy expenditure. biomedgrid.com This function is primarily carried out by brown adipose tissue (BAT) and inducible "beige" or "brite" adipocytes that emerge within white adipose tissue (WAT). biomedgrid.comcornell.edu Recent studies have uncovered a role for the Adipsin/C3a/C3aR1 signaling axis in regulating adipose thermogenesis, with intriguing differences observed between sexes. nih.govnih.gov
In male mice, a deficiency of Adipsin leads to enhanced energy expenditure and increased "browning" of WAT. nih.govnih.gov This is characterized by the elevated expression of key thermogenic genes in both visceral and subcutaneous fat depots. nih.gov In vitro experiments using adipocytes differentiated from Adipsin-deficient mice confirmed a cell-autonomous role for Adipsin in suppressing the thermogenic program. jci.org
Conversely, the effects are starkly different in females. Female mice with an adipocyte-specific knockout of the C3a receptor (C3aR1), which mediates Adipsin's downstream effects, exhibit reduced BAT thermogenesis and become intolerant to cold temperatures. nih.govnih.gov This sexual dimorphism appears to be linked to baseline differences in the expression of this pathway, with female mice expressing lower levels of both Adipsin and C3aR1 in their thermogenic adipose tissues compared to males. nih.gov
| Sex | Condition | Effect on Thermogenesis | Impact on Energy Expenditure | Reference |
|---|---|---|---|---|
| Male | Adipsin Knockout | Increased WAT browning and thermogenic gene expression | Increased | nih.govnih.gov |
| Female | Adipocyte-specific C3aR1 Knockout | Decreased BAT thermogenesis; cold intolerance | Not reported to increase | nih.govnih.gov |
Vascular Function and Angiogenesis
Adiposin 2 plays a crucial role in vascular function, particularly in the process of angiogenesis, the formation of new blood vessels. nih.govnih.gov This function is especially critical under ischemic conditions, where tissues are deprived of adequate blood supply. nih.gov
In the context of diabetic complications like peripheral artery disease, this compound has demonstrated significant therapeutic potential. nih.gov Studies using a diabetic mouse model of hindlimb ischemia (HLI) revealed that while this compound expression is typically upregulated in non-diabetic mice after HLI, it is suppressed in diabetic mice. nih.govnih.gov This suggests its role in ischemic recovery is impaired in diabetes. nih.gov To counteract this, transgenic mice specifically overexpressing this compound in adipose tissue (this compound-Tg) were used. nih.govnih.gov These this compound-Tg diabetic mice showed markedly improved blood flow recovery, a higher density of capillaries, and enhanced muscle regeneration compared to non-transgenic diabetic mice. nih.govnih.gov These findings strongly indicate that this compound promotes angiogenesis and facilitates the recovery of blood perfusion in ischemic tissues. nih.govresearchgate.net
The pro-angiogenic effects of this compound are mediated through its direct action on endothelial cells. nih.govnih.gov In laboratory settings, this compound was shown to facilitate the proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs), particularly under conditions of high glucose and hypoxia that mimic a diabetic, ischemic environment. nih.govnih.gov These cellular processes are fundamental to the formation of new vascular networks. nih.gov
The cellular effects of this compound on endothelial cells are driven by the activation of specific intracellular signaling pathways. nih.gov Research has shown that this compound enhances the phosphorylation, and thus the activation, of key signaling proteins including AKT, Extracellular signal-regulated kinase (ERK), and endothelial nitric oxide synthase (eNOS). nih.govnih.gov The activation of the PI3K/Akt and ERK pathways is known to be critical for promoting endothelial cell proliferation and survival. oatext.comnih.gov Furthermore, the phosphorylation of eNOS leads to the production of nitric oxide (NO), a potent vasodilator and pro-angiogenic molecule. nih.govnih.gov The simultaneous activation of these pathways is crucial for this compound's ability to promote endothelial function and angiogenesis. nih.govnih.gov
Interaction with SERBP1 and Regulation of SERPINE1 Expression
By binding to SERBP1, this compound disrupts the association between SERBP1 and SERPINE1 mRNA. nih.govnih.gov This disruption leads to a significant reduction in the expression of the SERPINE1 protein. nih.gov The downregulation of this anti-angiogenic factor subsequently allows for the activation of the VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) signaling cascade, a primary driver of angiogenesis. nih.govnih.gov This this compound-SERBP1-SERPINE1 axis represents a key regulatory pathway in promoting vascular repair and growth. nih.gov
Table 2: Mechanistic Actions of this compound in Angiogenesis
| Action of this compound | Target Molecule/Pathway | Outcome | Source |
| Binds to | SERBP1 | Disrupts SERBP1 binding to SERPINE1 mRNA | nih.govnih.gov |
| Regulates | SERPINE1 | Downregulates expression | nih.govnih.gov |
| Activates | AKT, ERK, eNOS | Enhances phosphorylation | nih.govnih.gov |
| Promotes | HUVEC Function | Increased proliferation, migration, and tube formation | nih.govnih.gov |
| Overall Effect | Angiogenesis | Promotes new blood vessel formation and blood flow recovery in ischemia | nih.gov |
Cross-Talk with Other Biomolecules and Cell Types
As an adipokine—a signaling protein secreted by adipose tissue—this compound is fundamentally involved in extensive cross-talk between fat cells and other organs and cell types. researchgate.netnih.govportlandpress.com Its primary signaling mechanism involves its role as Complement Factor D, the rate-limiting enzyme in the alternative complement pathway. researchgate.netnih.gov This action generates downstream molecules like C3a, which then interact with receptors (C3aR1) on various cells to elicit biological effects. jci.orgresearchgate.net
This pathway facilitates communication with several key cell types:
Pancreatic β-cells: The this compound/C3a pathway is part of an adipose-pancreas communication axis that enhances glucose-stimulated insulin secretion and helps maintain β-cell function, highlighting its role in metabolic regulation. researchgate.netmiami.edunih.gov
Endothelial Cells: As detailed above, this compound directly communicates with endothelial cells to control vascular tone, inflammation, and angiogenesis. nih.govnih.govnih.gov
Immune Cells: By activating the complement system, this compound plays a role in innate immunity and can mediate inflammatory responses by influencing immune cell chemotaxis and activation. nih.govnih.gov
The interaction with the RNA-binding protein SERBP1 is another prime example of its cross-talk with other biomolecules to regulate gene expression and cellular function. nih.govnih.gov This intricate network of interactions positions this compound as a key signaling molecule that integrates metabolism, immunity, and vascular biology. portlandpress.comnih.gov
Interactions with Components of the Complement System (C3, Factor B)
Adipsin is a critical initiator and amplifier of the alternative complement pathway, a key component of the innate immune system. nih.gov This pathway is constitutively active at a low level and can be rapidly amplified in response to stimuli. nih.gov Adipose tissue is a significant site for the synthesis of essential components of this pathway, including Adipsin (Factor D), Complement Component 3 (C3), and Factor B. nih.govresearchgate.net
The activation mechanism involves the following key steps:
Initiation: The pathway is initiated by the spontaneous hydrolysis of C3 to form C3(H₂O).
Formation of Initial C3 Convertase: C3(H₂O) binds to Factor B, which is then cleaved by Adipsin into Ba and Bb fragments. The resulting C3(H₂O)Bb complex is a fluid-phase C3 convertase.
Amplification Loop: This convertase cleaves more C3 molecules into C3a and C3b. frontiersin.orgnih.gov The newly generated C3b can bind to Factor B, which is again cleaved by Adipsin to form the surface-bound C3 convertase, C3bBb. frontiersin.org This complex is the central enzyme of the amplification loop, leading to a rapid and substantial deposition of C3b on target surfaces.
This Adipsin-dependent activation of the proximal part of the alternative complement pathway occurs locally within adipose tissue without necessarily triggering the terminal, lytic pathway. nih.gov The products of this activation, such as C3a, are biologically potent molecules with diverse functions. nih.govresearchgate.net Research has shown that while adipocytes synthesize Adipsin, C3, and Factor B, the adipose tissue from obese mice can exhibit impaired localized activation of this pathway. nih.gov
| Component | Alternative Name(s) | Role in the Pathway |
|---|---|---|
| Adipsin | Factor D, CFD | Rate-limiting serine protease that cleaves Factor B. nih.govnih.gov |
| Complement Component 3 (C3) | - | Central protein of the complement system; cleaved into C3a and C3b. frontiersin.org |
| Factor B | CFB | Binds to C3b and is subsequently cleaved by Adipsin to form the C3 convertase. frontiersin.org |
| C3 Convertase (C3bBb) | - | Enzyme complex that cleaves C3, amplifying the complement cascade. frontiersin.org |
Relationship with Acylation Stimulating Protein (ASP) Pathway
The Adipsin-driven alternative complement pathway in adipocytes leads to the generation of Acylation Stimulating Protein (ASP). biovendor.comresearchgate.net ASP is identical to C3adesArg, which is formed when the anaphylatoxin C3a is rapidly cleaved by carboxypeptidase enzymes, removing its C-terminal arginine residue. wikipedia.org This process connects Adipsin's immunological role with metabolic regulation, particularly lipid storage. wikipedia.orgnih.gov
Adipocytes secrete the necessary precursors—C3, Factor B, and Adipsin—for ASP production. biovendor.comahajournals.org The interaction of these three proteins results in the generation of C3a, which is then converted to ASP. biovendor.comwikipedia.org ASP functions as a potent hormonal signal that stimulates triglyceride synthesis in adipocytes. nih.govnih.gov Its primary roles in adipocyte metabolism include:
Stimulation of glucose uptake. biovendor.com
Increased triglyceride synthesis. wikipedia.orgnih.gov
Inhibition of hormone-sensitive lipase, which reduces intracellular lipolysis. biovendor.comwikipedia.org
Elevated levels of ASP have been observed in individuals with obesity, type 2 diabetes, and coronary artery disease, suggesting its involvement in the pathogenesis of these conditions. wikipedia.orgnih.gov The Adipsin/ASP pathway represents a novel system that modulates the rate of fat storage in adipose tissue. nih.gov
Modulation of Fatty Acid Transport in Adipose Tissue
The ASP generated via the Adipsin pathway enhances the trapping of fatty acids within adipocytes by promoting their rapid esterification into triglycerides. tandfonline.com This increased efficiency of triglyceride synthesis is essential for the continued uptake of fatty acids from the circulation, preventing product inhibition of lipoprotein lipase (LPL), the enzyme that releases fatty acids from circulating lipoproteins. tandfonline.com By stimulating triglyceride formation, the Adipsin-ASP system helps to maintain a concentration gradient that favors the influx of fatty acids into the fat cell. nih.gov
Adipocyte-Cancer Stem Cell Interactions via Hepatocyte Growth Factor (HGF)
Adipose tissue is a key component of the tumor microenvironment, and adipokines secreted from fat cells can influence tumor progression. mdpi.comnih.gov Adipsin has been identified as a critical mediator in the interaction between adipocytes and cancer stem cells (CSCs), particularly in breast cancer. nih.govaacrjournals.org
Research demonstrates that Adipsin, secreted by mammary adipose tissue-derived stem cells (mADSCs), enhances the properties of cancer stem cells, such as their ability to form tumorspheres. mdpi.comnih.gov This effect is mediated by Hepatocyte Growth Factor (HGF). Adipsin functions in an autocrine manner to stimulate the expression and secretion of HGF from mADSCs. mdpi.comnih.gov HGF then acts as a downstream effector of Adipsin, promoting the self-renewal and tumorigenic capabilities of breast cancer CSCs. mdpi.comnih.govaacrjournals.org
Studies using Adipsin-knockout (Cfd-KO) mice have confirmed this pathway. In these models, mADSCs lacking Adipsin showed a significantly reduced ability to promote tumorsphere formation, an effect that could be rescued by the addition of either Adipsin or HGF. mdpi.comnih.gov These findings highlight a novel signaling axis where Adipsin-dependent HGF secretion from adipocytes supports the cancer stem cell niche. nih.gov
| Molecule | Source | Function/Effect |
|---|---|---|
| Adipsin (CFD) | Mammary Adipose Tissue-Derived Stem Cells (mADSCs). mdpi.comaacrjournals.org | Induces the secretion of HGF from mADSCs. mdpi.comnih.gov |
| Hepatocyte Growth Factor (HGF) | Mammary Adipose Tissue-Derived Stem Cells (mADSCs). mdpi.com | Enhances cancer stem cell properties (e.g., tumorsphere formation, tumor initiation). mdpi.comnih.gov |
Immune Cell Modulation (e.g., Macrophages)
Adipsin and its downstream complement activation products play a role in modulating immune cells, particularly macrophages, within adipose tissue and other contexts. Macrophages are key players in adipose tissue inflammation, which is closely linked to metabolic dysfunction in obesity. frontiersin.org
Adipsin has been shown to influence macrophage-driven processes. For instance, in the context of atherosclerosis, Adipsin can inhibit the formation of macrophage-derived foam cells. nih.gov Overexpression of Adipsin was found to reduce the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, a critical step in the development of atherosclerotic plaques. nih.gov This effect appears to be dependent on the PPARγ/CD36 pathway. nih.gov
In human adipose tissue, Adipsin mRNA is expressed not only in adipocytes but also in monocytes/macrophages. researchgate.net The complement components generated by the Adipsin pathway, such as C3a, can influence macrophage activity. nih.gov The interplay between Adipsin, complement activation, and macrophages in adipose tissue is complex and contributes to the regulation of both local and systemic inflammation. nih.gov
Compound Reference Table
| Compound Name |
|---|
| Acylation Stimulating Protein (ASP) |
| Adipsin |
| Annexin A2 |
| CD36 |
| Cholesterol |
| Complement Component 3 (C3) |
| Complement Component 3a (C3a) |
| Complement Factor B |
| Complement Factor D |
| Fatty Acid Transport Protein (FATP) |
| Glucose |
| Hepatocyte Growth Factor (HGF) |
| Insulin |
| Prohibitin |
| Retinoic acid |
| Triglyceride |
| Tumor necrosis factor-alpha |
Adipsin S Role in Preclinical Models of Metabolic and Inflammatory Disorders
Models of Glucose Intolerance and Insulinopenia
Table 1: Effects of Adipsin Deficiency in Animal Models
| Model | Key Findings | Reference |
|---|---|---|
| Adipsin-Knockout Mice | Glucose intolerance, insulinopenia, reduced glucose-stimulated insulin (B600854) secretion. nih.gov | nih.gov |
In various diet-induced obesity models, a significant reduction in circulating adipsin levels is a common observation. nih.govoup.com This decrease in adipsin expression is closely linked to the development of metabolic dysregulation. For instance, mice fed a high-fat diet show a marked downregulation of adipsin in their adipose tissue, which correlates with the onset of glucose intolerance. mdpi.com This dysregulation is thought to be a key factor connecting obesity to subsequent β-cell dysfunction and the eventual development of type 2 diabetes. mdpi.com The reduction in adipsin in these models highlights a potential pathogenic loss of a crucial protective factor against metabolic stress. nih.gov
Table 2: Adipsin Dysregulation in Diet-Induced Obesity
| Animal Model | Diet | Key Observation | Reference |
|---|---|---|---|
| Mice | High-Fat Diet | Reduced circulating adipsin levels and downregulation of adipsin expression in adipose tissue. nih.govmdpi.com | nih.govmdpi.com |
Therapeutic interventions aimed at restoring adipsin levels in diabetic animal models have shown promising results. In genetically obese and diabetic db/db mice, which exhibit significantly reduced adipsin levels, replenishment of adipsin has been shown to ameliorate hyperglycemia by boosting insulin secretion. nih.govdiabetescenters.org This restoration of adipsin not only improves glucose homeostasis but also preserves pancreatic β-cell mass by preventing their death and dedifferentiation. diabetescenters.orgnih.gov Studies have identified that adipsin exerts its effects through the generation of a peptide called C3a, which acts as a potent insulin secretagogue. nih.gov The beneficial effects of adipsin are dependent on the C3a receptor, highlighting a novel pathway for potential therapeutic intervention in type 2 diabetes. nih.gov
Table 3: Outcomes of Adipsin Restoration in Diabetic Models
| Animal Model | Intervention | Key Outcomes | Reference |
|---|---|---|---|
| db/db Mice | Adipsin Replenishment | Ameliorated hyperglycemia, increased insulin secretion, preserved β-cell mass. nih.govdiabetescenters.orgnih.gov | nih.govdiabetescenters.orgnih.gov |
Adipose Tissue Dysfunction in Metabolic States
A consistent finding across various preclinical models of obesity and diabetes is the paradoxical decline in adipsin levels. oup.com While adipsin is produced by adipocytes, its expression is often significantly reduced in the context of obesity and type 2 diabetes. nih.govmdpi.com For example, in high-fat diet-fed mice, adipsin expression in white adipose tissue is markedly decreased. mdpi.com This reduction is also observed in genetic models of obesity, such as the db/db mouse. nih.gov This downregulation of adipsin is considered a hallmark of adipose tissue dysfunction in these metabolic states and is believed to contribute to the pathogenesis of insulin resistance and β-cell failure. mdpi.com
Table 4: Adipsin Levels in Preclinical Obesity and Diabetes
| Model | Condition | Adipsin Level Alteration | Reference |
|---|---|---|---|
| Diet-Induced Obese Mice | Obesity | Decreased | mdpi.com |
| db/db Mice | Genetic Obesity and Diabetes | Decreased | nih.gov |
Adipose tissue in obese individuals is often characterized by a state of chronic low-grade inflammation, with an increased infiltration of immune cells, particularly macrophages. frontiersin.org Adipsin appears to play a role in modulating this inflammatory environment. Some studies suggest that adipsin positively regulates adipose tissue inflammation. nih.gov The inflammatory state in obese adipose tissue is often characterized by a shift in macrophage polarization towards the pro-inflammatory M1 phenotype. mdpi.com These M1 macrophages secrete inflammatory cytokines that can contribute to insulin resistance. nih.gov While the direct and comprehensive role of adipsin in macrophage polarization is still under investigation, its connection to the complement system, a key component of the immune response, suggests a potential influence on adipose tissue inflammation. researchgate.net
Preclinical Studies on Other Disease Contexts
Recent preclinical research has expanded the understanding of adipsin's physiological roles beyond its primary metabolic functions, implicating it in a variety of other disease contexts. These investigations have highlighted its involvement in the intricate regulation of bone homeostasis, its potential protective effects in tissue injury, and its emergence as a biomarker for the aging process in adipose tissue.
Bone Marrow Adiposity and Bone Mass Regulation
Marrow adipose tissue (MAT) is now recognized as a critical regulator of skeletal homeostasis and metabolism within the bone marrow niche. nih.govnih.gov The expansion of MAT is strongly correlated with bone loss in both mice and humans under various conditions such as calorie restriction, treatment with thiazolidinediones, and aging. nih.govelifesciences.org
The mechanism underlying adipsin's effect on bone marrow involves its downstream effector, complement component C3. nih.govnih.govbiorxiv.org Adipsin, through C3, influences common progenitor cells, priming them to differentiate into adipocytes rather than osteoblasts. nih.govelifesciences.org This is achieved by inhibiting the Wnt/β-catenin signaling pathway, a critical pathway for osteoblastogenesis. nih.govnih.govbiorxiv.org These findings reveal a novel mechanism where adipsin acts as a crucial link between adipocytes and the bone marrow microenvironment, influencing skeletal health by promoting the formation of new adipocytes. nih.govelifesciences.org
Further studies in diet-induced obese male mice demonstrated that exercise could improve trabecular bone density and decrease BMAT. mdpi.com This effect was associated with the inhibition of the adipsin–Spp1 (secreted phosphoprotein 1) signaling pathway, which in turn inhibits the alternative complement system from activating osteoclasts, the cells responsible for bone resorption. mdpi.com
| Preclinical Model | Key Findings on Adipsin | Effect on Bone Marrow Adiposity (MAT) | Effect on Bone Mass | Reference |
|---|---|---|---|---|
| Calorie Restriction (Mice) | Adipsin is among the top induced genes in the bone marrow. | Genetic ablation of adipsin inhibited MAT expansion. | Genetic ablation of adipsin improved bone mass. | nih.govelifesciences.org |
| Thiazolidinedione Treatment (Mice) | Adipsin expression is upregulated. | Genetic ablation of adipsin inhibited MAT expansion. | Genetic ablation of adipsin improved bone mass. | nih.govcornell.edu |
| Aging (Mice) | Adipsin (Cfd) is markedly upregulated in the bone marrow of aged mice. | Genetic ablation of adipsin inhibited MAT expansion. | Genetic ablation of adipsin improved bone mass. | nih.govelifesciences.org |
| Diet-Induced Obesity (Mice) | Exercise decreased BMAT and inhibited the adipsin-Spp1 pathway. | Exercise decreased BMAT. | Exercise increased trabecular bone density. | mdpi.com |
Role in Ischemia-Reperfusion Models
Ischemia-reperfusion (I/R) injury occurs when blood supply is restored to tissue after a period of ischemia, leading to a cascade of inflammatory and oxidative damage. nih.govmdpi.com Adipsin has emerged as a potentially significant factor in the context of I/R, particularly in diabetic models.
A key study investigated the role of adipsin in a diabetic mouse model with induced hindlimb ischemia (HLI). nih.gov The results showed that while adipsin expression was upregulated in non-diabetic mice following HLI, it was suppressed in diabetic mice, suggesting its potential role in ischemic recovery is impaired in diabetes. nih.gov In transgenic mice engineered to overexpress adipsin specifically in adipose tissues, there was a significant improvement in blood flow recovery, increased capillary density, and enhanced muscle regeneration compared to non-transgenic diabetic mice. nih.gov
Mechanistically, adipsin was found to facilitate the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) under hyperglycemic and hypoxic conditions. nih.gov The study indicated that adipsin interacts with SERBP1, disrupting the binding between SERBP1 and SERPINE1 mRNA. nih.gov This action leads to a reduction in SERPINE1 expression, which in turn enhances endothelial cell proliferation and tube formation, key processes in angiogenesis. nih.gov These findings suggest that adipsin may hold promise in promoting angiogenesis and restoring blood flow in the context of diabetic ischemia. nih.gov
| Model System | Condition | Effect of Adipsin | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Diabetic Mice with Hindlimb Ischemia | In vivo | Facilitated blood flow restoration and promoted angiogenesis. | Reduction in SERPINE1 expression. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | In vitro (Hyperglycemia and Hypoxia) | Enhanced cell proliferation, migration, and tube formation. | Interaction with SERBP1, disrupting SERBP1-SERPINE1 mRNA binding. | nih.gov |
Adipsin as a Potential Marker for Adipose Tissue Aging
Recent research has highlighted adipsin as a potential biomarker for the aging of adipose tissue. nih.gov Studies have demonstrated that circulating adipsin levels are independently associated with age. nih.govnih.gov
In cross-sectional examinations of community and hospital cohorts, plasma adipsin levels, adipsin expression in adipose tissue (AT), and its secretion were all found to be upregulated during aging. nih.govresearchgate.net This age-dependent increase was observed consistently across different age groups. researchgate.net For instance, adipsin gene expression was found to be increased in the middle-aged group compared to younger adults, while the expression of other adipokines like adiponectin and leptin remained unchanged. nih.gov
Furthermore, adipsin expression shows a positive correlation with established biomarkers of aging. nih.govnih.gov These include β-galactosidase, p16, and p21. nih.govresearchgate.net A strong correlation was also noted between plasma adipsin and Growth Differentiation Factor-15 (GDF-15), a bona fide marker of aging. nih.gov These findings suggest that adipsin could serve as a candidate plasma marker for aging, particularly in non-diabetic populations. nih.govnih.gov
| Biomarker | Type of Correlation with Adipsin | Tissue/Fluid | Reference |
|---|---|---|---|
| Age | Positive | Plasma | nih.govnih.gov |
| β-galactosidase | Positive | Adipose Tissue & Plasma | nih.gov |
| p21 | Positive | Adipose Tissue | nih.govresearchgate.net |
| p16 | Positive | Adipose Tissue | nih.govresearchgate.net |
| Growth Differentiation Factor-15 (GDF-15) | Positive | Plasma | nih.gov |
Research Methodologies and Experimental Approaches in Adipsin Studies
In Vitro Cellular Models
In vitro studies have provided a foundational understanding of the cellular and molecular mechanisms through which Adipsin exerts its effects. The use of specific cell lines has allowed for controlled experiments to dissect its role in adipogenesis, insulin (B600854) secretion, angiogenesis, and stem cell fate decisions.
The 3T3-L1 and 3T3-F442A preadipocyte cell lines are cornerstone models for studying adipocyte differentiation, a process in which Adipsin expression is markedly induced mdpi.commdpi.comnih.govbiologists.com. In 3T3-F442A adipocytes, research has shown a biphasic regulation of Adipsin gene expression by insulin and insulin-like growth factor-1 (IGF-1) nih.gov. During the differentiation phase, insulin promotes Adipsin expression by accelerating the differentiation process itself nih.gov. However, in fully differentiated adipocytes, prolonged exposure to insulin leads to a progressive decrease in Adipsin secretion and its corresponding mRNA levels nih.gov. This inhibitory effect is specific to Adipsin, as the expression of other differentiation-dependent genes like aP2 and glycerophosphate dehydrogenase remains unaffected nih.gov.
Studies utilizing these cell lines have also investigated the impact of various compounds on Adipsin expression and adipogenesis. For instance, certain small molecules have been identified that induce Adipsin expression and promote lipid accumulation in both 3T3-L1 and 3T3-F442A cells plos.orgresearchgate.net. Furthermore, research has demonstrated that endoplasmic reticulum stress, a condition associated with obesity, can suppress Adipsin expression in mature 3T3-L1 adipocytes, partly through the downregulation of the transcription factor PPARγ mdpi.com.
Table 1: Research Findings in Adipocyte Cell Lines
| Cell Line | Experimental Focus | Key Findings |
|---|---|---|
| 3T3-L1 | Adipocyte Differentiation | Adipsin expression is significantly upregulated during differentiation. mdpi.complos.org |
| Gene Expression Studies | Endoplasmic reticulum stress downregulates Adipsin expression via suppression of PPARγ. mdpi.com | |
| Compound Screening | Small molecules can induce Adipsin expression and promote adipogenesis. plos.orgresearchgate.net | |
| 3T3-F442A | Hormonal Regulation | Insulin exhibits biphasic control over Adipsin expression, stimulating it during differentiation and suppressing it in mature adipocytes. nih.gov |
| Differentiation Studies | This cell line is a well-established model for studying various aspects of adipogenesis. mdpi.com |
The role of Adipsin in pancreatic beta cell function has been extensively studied using cell lines like INS-1 and isolated pancreatic islets. A significant body of research demonstrates that Adipsin and its downstream product, C3a, are potent insulin secretagogues nih.govresearchgate.net. In fact, C3a can directly act on INS-1 beta cells to induce insulin secretion nih.gov. Studies on isolated islets from Adipsin-deficient mice revealed reduced glucose-stimulated insulin secretion (GSIS) mdpi.comnih.govresearchgate.net. This deficit can be rescued by the replenishment of Adipsin, which boosts insulin secretion and ameliorates hyperglycemia in diabetic mouse models mdpi.comnih.govresearchgate.net.
The mechanism of action involves the C3a receptor (C3aR), as the beneficial effects of Adipsin on insulin secretion are dependent on this receptor nih.govresearchgate.net. The binding of C3a to its receptor on beta cells leads to an increase in intracellular ATP levels, respiration, and cytosolic free Ca2+ concentrations, all of which are critical for insulin exocytosis mdpi.comnih.govresearchgate.net. Furthermore, C3a has been shown to protect beta cells from death induced by lipotoxicity and cytokine toxicity nih.gov.
Table 2: Research Findings in Pancreatic Beta Cell Models
| Model | Experimental Focus | Key Findings |
|---|---|---|
| INS-1 Beta Cell Line | Insulin Secretion | C3a, a product of Adipsin activity, directly stimulates insulin secretion. nih.govresearchgate.net |
| Cell Survival | C3a treatment reduces caspase-3 activation, protecting cells from apoptosis induced by palmitate and cytokines. nih.gov | |
| Isolated Pancreatic Islets | Glucose-Stimulated Insulin Secretion (GSIS) | Islets from Adipsin-knockout mice show impaired GSIS. mdpi.comnih.govresearchgate.net |
| Mechanism of Action | C3a enhances insulin secretion in the presence of high glucose by increasing intracellular ATP and Ca2+. nih.govresearchgate.net | |
| Rescue Experiments | Replenishment of Adipsin or C3a restores insulin secretory function in islets from diabetic mice. nih.govresearchgate.net |
The influence of Adipsin on angiogenesis has been investigated using Human Umbilical Vein Endothelial Cells (HUVECs). Research has shown that Adipsin can enhance the migration, proliferation, and angiogenic activity of HUVECs, particularly under diabetic conditions of high glucose and hypoxia researchgate.netconsensus.app. In these studies, HUVECs treated with Adipsin demonstrated increased cell viability, proliferation as measured by EdU incorporation, and migratory capacity in wound healing and transwell migration assays researchgate.net. Furthermore, Adipsin promoted the formation of tube-like structures in Matrigel assays, a key indicator of in vitro angiogenesis researchgate.net. These pro-angiogenic effects are linked to the activation of AKT, ERK, and eNOS signaling pathways consensus.app.
Table 3: Research Findings in Endothelial Cell Cultures
| Cell Line | Experimental Condition | Key Findings |
|---|---|---|
| HUVECs | High Glucose and Hypoxia | Adipsin enhances cell viability, proliferation, and migration. researchgate.net |
| Angiogenesis Assays | Adipsin promotes tube formation in Matrigel assays. researchgate.net | |
| Signaling Pathways | Adipsin activates pro-angiogenic pathways including AKT, ERK, and eNOS. consensus.app |
Mesenchymal stem cells (MSCs) are multipotent progenitors that can differentiate into various cell types, including adipocytes and osteoblasts. Studies on primary bone marrow-derived stromal cells (BMSCs), a type of MSC, have revealed that Adipsin plays a crucial role in determining their differentiation fate nih.govresearchgate.netelifesciences.orgbiorxiv.org. Adipsin has been shown to prime MSCs toward an adipogenic lineage at the expense of osteoblastogenesis nih.govresearchgate.netelifesciences.orgbiorxiv.org. This effect is mediated through its downstream effector, complement component C3, and involves the inhibition of the Wnt/β-catenin signaling pathway, a key regulator of osteogenesis nih.govresearchgate.netelifesciences.orgbiorxiv.org.
In vitro experiments using BMSCs isolated from Adipsin-knockout mice have demonstrated a higher expression of osteoblastogenic markers such as Runx2, Atf4, and osteopontin, while adipocyte markers like Adipoq and Fabp4 were repressed elifesciences.org. This suggests that the absence of Adipsin in the bone marrow microenvironment shifts the balance of MSC differentiation towards bone formation elifesciences.orgnih.gov.
Table 4: Research Findings in Mesenchymal Stem Cell Cultures
| Cell Type | Experimental Focus | Key Findings |
|---|---|---|
| Bone Marrow Stromal Cells (BMSCs) | Cell Fate Decision | Adipsin primes MSCs to differentiate into adipocytes rather than osteoblasts. nih.govresearchgate.netelifesciences.orgbiorxiv.org |
| Signaling Pathways | The pro-adipogenic effect of Adipsin is mediated by inhibiting Wnt/β-catenin signaling. nih.govresearchgate.netelifesciences.orgbiorxiv.org | |
| Gene Expression in Adipsin KO BMSCs | Knockout of Adipsin leads to increased expression of osteogenic markers (e.g., Runx2) and decreased expression of adipogenic markers. elifesciences.org |
In Vivo Animal Models
Genetically modified mouse models have been indispensable for understanding the systemic effects of Adipsin and for validating the findings from in vitro studies. These models allow for the investigation of Adipsin's role in complex physiological processes such as metabolic disease, bone homeostasis, and thermoregulation.
Adipsin-knockout (Adipsin-/-) Mice: Mice lacking the Adipsin gene have been instrumental in demonstrating the critical role of this adipokine in glucose homeostasis mdpi.comnih.govresearchgate.net. Under metabolic stress, such as a high-fat diet, Adipsin-/- mice develop exacerbated glucose intolerance and diabetes due to impaired insulin secretion mdpi.comnih.govresearchgate.net. These mice also exhibit inhibited expansion of marrow adipose tissue (MAT) and improved bone mass, particularly during calorie restriction, treatment with thiazolidinediones, and aging nih.govelifesciences.org. Interestingly, male Adipsin-knockout mice show increased energy expenditure and browning of white adipose tissue, suggesting a role for Adipsin in regulating thermogenesis nih.govjci.orgnih.gov.
Adipsin-transgenic (Adipsin-Tg) Mice: Conversely, transgenic mice that overexpress Adipsin have been used to study the effects of elevated Adipsin levels. For instance, adipose tissue-specific overexpression of Adipsin in diabetic mice leads to improved blood flow recovery and increased capillary density following hindlimb ischemia, highlighting its pro-angiogenic role in vivo consensus.app. Transgenic mouse models have also been crucial in studying the regulation of the Adipsin gene promoter, demonstrating that specific DNA regions are responsible for its tissue-specific expression and its suppression in obesity nih.gov.
C3aR1-knockout (C3aR1-/-) Mice: Since many of Adipsin's effects are mediated through the C3a/C3aR1 axis, mice lacking the C3a receptor have been essential for confirming this pathway. The improvements in glucose homeostasis and insulin secretion seen with Adipsin replenishment are absent in C3aR1-knockout mice, confirming that C3aR1 is required for these beneficial effects nih.govresearchgate.net. Studies using adipocyte-specific C3aR1-knockout mice have revealed a sex-dependent role in regulating thermogenesis. Male adipocyte-specific C3aR1 knockout mice show enhanced white adipose tissue thermogenesis, while female counterparts have impaired brown fat thermogenesis and are intolerant to cold nih.govjci.orgnih.govjci.orgresearchgate.net.
Table 5: Research Findings in Genetically Modified Mouse Models
| Mouse Model | Phenotype/Experimental Focus | Key Findings |
|---|---|---|
| Adipsin-knockout | Glucose Metabolism | Exhibit glucose intolerance and insulinopenia, leading to exacerbated diabetes under metabolic stress. mdpi.comnih.govresearchgate.net |
| Bone and Marrow Adiposity | Show inhibited marrow adipose tissue expansion and improved bone mass. nih.govelifesciences.org | |
| Thermogenesis | Male mice display increased energy expenditure and white adipose tissue browning. nih.govjci.orgnih.gov | |
| Adipsin-transgenic | Angiogenesis | Overexpression improves blood flow recovery and capillary density in diabetic hindlimb ischemia. consensus.app |
| Gene Regulation | Used to identify DNA elements in the Adipsin promoter that control tissue-specific expression and obesity-related suppression. nih.gov | |
| C3aR1-knockout | Insulin Secretion Pathway | The insulin-secreting effects of Adipsin are abolished, confirming the necessity of the C3aR1 receptor. nih.govresearchgate.net |
| Thermoregulation | Adipocyte-specific knockout reveals a sex-dependent role in adipose thermogenesis. nih.govjci.orgnih.govjci.orgresearchgate.net |
Diet-Induced Obesity and Diabetes Models (e.g., HFD/STZ-induced)
Animal models are fundamental to understanding the physiological role of adipsin in the context of metabolic diseases. A commonly utilized approach is the diet-induced obesity model, where rodents are fed a high-fat diet (HFD) to mimic the metabolic dysregulation observed in human obesity. nih.gov This is often combined with the administration of low doses of streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells, to induce a state of type 2 diabetes (T2D). nih.gov
In these HFD/STZ-induced diabetic mouse models, researchers can investigate the therapeutic potential of adipsin. nih.gov For instance, studies have employed transgenic mice with adipose tissue-specific overexpression of adipsin to evaluate its effects on diabetic complications. nih.gov Mice with a genetic knockout of adipsin have also been instrumental, revealing impaired glucose homeostasis when challenged with a high-fat diet. nih.govmdpi.com
Key findings from studies using these models indicate that adipsin expression is often suppressed in diabetic animals. nih.gov Conversely, restoring adipsin levels has been shown to improve glucose homeostasis by enhancing insulin secretion. mdpi.comresearchgate.net These models have been crucial in establishing adipsin as a significant adipokine in the pathology of obesity and type 2 diabetes. nih.gov
Table 1: Key Research Findings in Diet-Induced Obesity and Diabetes Models
| Model | Key Manipulation | Major Observation | Reference |
|---|---|---|---|
| High-Fat Diet (HFD) fed mice | Genetic ablation of adipsin | Impaired glucose homeostasis and insulin secretion. | nih.govmdpi.com |
| HFD/STZ-induced diabetic mice | Transgenic overexpression of adipsin | Improved blood flow recovery in hindlimb ischemia. | nih.gov |
| db/db mice (genetic model of obesity and diabetes) | Adenovirus-mediated adipsin restoration | Ameliorated hyperglycemia by boosting insulin secretion. | nih.gov |
| HFD-fed mice | Chronic endoplasmic reticulum (ER) stress induction | Suppression of adipsin expression in adipose tissues. | mdpi.com |
Ischemia Models (e.g., Hindlimb Ischemia)
To investigate the role of adipsin in vascular complications associated with diabetes, researchers have utilized ischemia models. A prominent example is the hindlimb ischemia model, which is established by ligating the femoral artery. nih.gov This procedure mimics peripheral artery disease (PAD), a condition for which diabetes is a major risk factor.
In the context of diabetic hindlimb ischemia, studies have shown that adipsin expression is suppressed in diabetic mice following the ischemic injury, whereas it is upregulated in non-diabetic mice. nih.gov This suggests a potential role for adipsin in the impaired ischemic recovery seen in diabetes. nih.gov
By using transgenic mice that overexpress adipsin specifically in adipose tissue, researchers have demonstrated that elevated adipsin levels can significantly improve blood flow recovery, increase capillary density, and enhance muscle regeneration in diabetic mice with hindlimb ischemia. nih.gov These findings highlight adipsin's pro-angiogenic and tissue-reparative functions. nih.gov
Table 2: Research Findings in Ischemia Models
| Model | Key Manipulation | Major Observation | Reference |
|---|---|---|---|
| Hindlimb Ischemia in HFD/STZ-induced diabetic mice | Adipose-specific overexpression of Adipsin | Improved blood flow recovery, increased capillary density, and enhanced muscle regeneration. | nih.gov |
| Hindlimb Ischemia in non-diabetic mice | Femoral artery ligation | Upregulation of Adipsin expression. | nih.gov |
| Hindlimb Ischemia in diabetic mice | Femoral artery ligation | Suppressed Adipsin expression. | nih.gov |
Molecular and Biochemical Techniques
Gene Expression Analysis (qPCR, RNA Sequencing)
The investigation of adipsin at the molecular level heavily relies on gene expression analysis techniques. Quantitative polymerase chain reaction (qPCR) is a widely used method to measure the mRNA levels of adipsin and related genes in various tissues and cells. nih.gov This technique allows for the precise quantification of changes in gene expression in response to different physiological or pathological conditions, such as obesity and diabetes. mdpi.com For example, qPCR has been used to demonstrate decreased adipsin mRNA expression in the adipose tissue of obese and diabetic mice. mdpi.com
For a more comprehensive and unbiased view of the transcriptome, RNA sequencing (RNA-seq) is employed. This powerful technique allows researchers to identify and quantify all RNA molecules in a sample, providing insights into the broader molecular pathways affected by adipsin. In one study, RNA sequencing was used to analyze human umbilical vein endothelial cells (HUVECs) to understand the molecular mechanisms by which adipsin promotes angiogenesis. nih.gov This analysis was instrumental in identifying downstream targets of adipsin signaling. nih.gov
Proteomic Approaches (Co-Immunoprecipitation/Mass Spectrometry, Thermal Proteome Profiling)
To understand the function of adipsin, it is crucial to identify its interacting partners. Co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) is a powerful technique for this purpose. creative-proteomics.comnih.gov This method involves using an antibody to isolate adipsin from a cell or tissue lysate, along with any proteins that are bound to it. These interacting proteins are then identified by mass spectrometry. A study on diabetic hindlimb ischemia utilized Co-IP/MS to discover that adipsin interacts with SERBP1, a protein involved in mRNA stability. nih.gov This interaction was found to be a key mechanism through which adipsin exerts its pro-angiogenic effects. nih.gov
Thermal Proteome Profiling (TPP) is another advanced proteomic technique that can be used to study protein-ligand interactions in their native cellular environment. nih.govnih.govembopress.org TPP measures changes in the thermal stability of proteins on a proteome-wide scale. nih.govtum.de The binding of a ligand, such as a small molecule or another protein, can alter a protein's melting temperature. While specific applications of TPP in adipsin research are not yet widely published, this technique holds the potential to identify novel adipsin interactors and downstream signaling components by observing shifts in protein stability in the presence of adipsin.
Signaling Pathway Analysis (e.g., Western Blot for Phosphorylation, Reporter Assays)
Investigating the signaling pathways modulated by adipsin is essential for understanding its mechanism of action. Western blotting is a fundamental technique used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation, which is a key event in many signaling cascades. researchgate.net In adipsin research, western blotting has been used to demonstrate that adipsin can enhance the phosphorylation of key signaling proteins like AKT, ERK, and eNOS both in vivo and in vitro. nih.gov This indicates that adipsin can activate these pro-survival and pro-angiogenic pathways. nih.gov
Reporter assays are another valuable tool for studying signaling pathway activation. These assays typically involve placing a reporter gene (e.g., luciferase) under the control of a specific promoter or response element. The activity of the reporter gene then serves as a readout for the activation of the corresponding transcription factor or signaling pathway. While specific examples in adipsin literature are less common, this technique could be applied to further dissect the transcriptional events downstream of adipsin signaling.
Receptor-Ligand Binding Assays
Receptor-ligand binding assays are crucial for characterizing the interaction between a ligand, such as adipsin or its downstream effectors, and its receptor. labome.com These assays can determine the affinity and specificity of the binding, as well as the density of receptors in a given tissue or cell type. labome.com Radioligand binding assays, where a radioactive isotope is attached to the ligand, are a classic and highly sensitive method. labome.com
In the context of adipsin, which leads to the generation of the complement peptide C3a, these assays are highly relevant. C3a is known to act through the C3a receptor (C3aR). nih.gov Studies have shown that C3aR is expressed on pancreatic β-cells, and its activation by C3a stimulates insulin secretion. nih.gov Receptor-ligand binding assays could be used to quantify the binding of C3a to C3aR on these cells and to screen for molecules that might modulate this interaction, which could have therapeutic implications for diabetes. nih.gov
Functional and Phenotypic Assays
In the study of Adipsin, a variety of functional and phenotypic assays are employed to elucidate its physiological roles and mechanisms of action. These experimental approaches are crucial for understanding its impact on metabolic processes, particularly in the context of diabetes and obesity.
Glucose-Stimulated Insulin Secretion Assays
Glucose-stimulated insulin secretion (GSIS) assays are fundamental in Adipsin research to determine its influence on pancreatic β-cell function. nih.govnih.govresearchgate.netmiami.edunih.gov Studies have consistently demonstrated that Adipsin plays a beneficial role in maintaining the function of these cells. nih.govnih.govresearchgate.netmiami.edu Research involving animals genetically lacking Adipsin revealed that they suffer from glucose intolerance due to insufficient insulin production (insulinopenia), and their isolated islets show reduced insulin secretion when stimulated with glucose. nih.govnih.govresearchgate.net
Conversely, replenishing Adipsin in diabetic mice has been shown to ameliorate hyperglycemia by boosting insulin secretion. nih.govnih.govresearchgate.netmiami.edunih.gov The mechanism of action is linked to the generation of a peptide called C3a, which is a potent insulin secretagogue. nih.govnih.govresearchgate.net This effect is particularly noted under hyperglycemic conditions, as C3a does not induce insulin release at low glucose levels. nih.gov The C3a receptor is necessary for these beneficial effects of Adipsin on insulin secretion. nih.govnih.gov Furthermore, studies on human subjects have shown that serum Adipsin levels are lower in individuals with type 2 diabetes and impaired glucose tolerance, and these levels positively correlate with the first phase of insulin secretion. nih.govtandfonline.com
Table 1: Summary of Findings from Glucose-Stimulated Insulin Secretion Assays in Adipsin Studies
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Adipsin Knockout Mice | Glucose intolerance and reduced glucose-stimulated insulin secretion. | nih.govnih.govresearchgate.net |
| Diabetic Mice with Adipsin Replenishment | Amelioration of hyperglycemia and boosted insulin secretion. | nih.govnih.govresearchgate.netmiami.edunih.gov |
| Isolated Pancreatic Islets | C3a, a downstream product of Adipsin, potently stimulates insulin secretion in the presence of high glucose. | nih.govnih.govresearchgate.net |
| Human Subjects with Type 2 Diabetes | Lower serum Adipsin levels are associated with impaired first-phase insulin secretion. | nih.govtandfonline.com |
Cellular Respiration and ATP Measurement
To understand the molecular mechanisms by which Adipsin influences insulin secretion, researchers utilize assays to measure cellular respiration and intracellular ATP levels. These studies have revealed that the downstream effector of Adipsin, the C3a peptide, acts directly on pancreatic islets to enhance their metabolic activity. nih.govnih.govmiami.edumdpi.com
Specifically, treatment of isolated islets with C3a leads to an augmentation of ATP levels. nih.govnih.govmiami.edumdpi.com This increase in the primary energy currency of the cell is coupled with an enhancement in cellular respiration. nih.govnih.govmiami.edumdpi.com Oxygen consumption rates (OCR) in islets treated with C3a are significantly increased, indicating a boost in mitochondrial function. nih.gov This heightened metabolic state is believed to be a key factor in potentiating glucose-stimulated insulin secretion.
Table 2: Impact of Adipsin's Effector Molecule C3a on Islet Metabolism
| Assay | Treatment | Outcome | Reference |
|---|---|---|---|
| Intracellular ATP Measurement | C3a on isolated islets | Augmented ATP levels | nih.govnih.govmiami.edumdpi.com |
| Oxygen Consumption Rate (OCR) Measurement | C3a on isolated islets | Increased ATP-coupled respiration | nih.gov |
Intracellular Calcium Imaging
Intracellular calcium imaging is another critical technique used to dissect the signaling pathways activated by Adipsin's downstream product, C3a, in pancreatic β-cells. An increase in cytosolic free calcium ([Ca²⁺]i) is a primary trigger for insulin granule exocytosis. Studies have shown that C3a acts on islets to augment cytosolic free Ca²⁺ levels. nih.govnih.govmiami.edumdpi.commdpi.com This effect of C3a on intracellular calcium is a key component of its function as an insulin secretagogue. nih.gov The rise in [Ca²⁺]i, in conjunction with elevated ATP levels, provides the necessary signals to promote insulin release from β-cells.
Table 3: Effect of C3a on Intracellular Calcium in Pancreatic Islets
| Experimental Technique | Observation | Significance | Reference |
|---|---|---|---|
| Intracellular Calcium Imaging | C3a treatment leads to an increase in cytosolic free Ca²⁺. | Provides the trigger for insulin vesicle fusion and secretion. | nih.govnih.govmiami.edumdpi.commdpi.com |
Angiogenesis Assays (e.g., Tube Formation, Migration, Proliferation)
Angiogenesis assays are employed to investigate the role of Adipsin in the formation of new blood vessels, a process vital for tissue health and repair. nih.govnih.govibidi.comibidi.com These assays typically involve culturing endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), on a basement membrane-like matrix and observing their ability to form capillary-like structures (tube formation). nih.govibidi.com Other related assays measure the migration and proliferation of these cells in response to specific stimuli. researchgate.net
Research has shown that Adipsin enhances the migration, proliferation, and angiogenic activity of HUVECs, particularly under diabetic conditions characterized by high glucose and hypoxia. researchgate.net In tube formation assays, HUVECs treated with Adipsin exhibit an increased total tube length and a greater meshed area, indicative of enhanced angiogenic potential. researchgate.net
Table 4: Adipsin's Effect on Angiogenic Properties of HUVECs under Diabetic Conditions
| Assay | Key Finding with Adipsin Treatment | Reference |
|---|---|---|
| Cell Proliferation (EdU incorporation assay) | Increased number of proliferating HUVECs. | researchgate.net |
| Cell Migration (Wound healing assay) | Enhanced migration area of HUVECs. | researchgate.net |
| Tube Formation (Matrigel assay) | Increased total tube length and meshed area. | researchgate.net |
Adipocyte Differentiation and Lipid Accumulation Assays
To determine the role of Adipsin in the development of fat cells (adipogenesis), researchers use adipocyte differentiation and lipid accumulation assays. plos.orgzen-bio.comnih.govplos.org These assays typically involve inducing preadipocyte cell lines, such as 3T3-L1, to differentiate into mature adipocytes and then staining for accumulated lipids with Oil Red O. plos.org
Studies have shown that Adipsin, also known as Complement Factor D (Cfd), promotes adipocyte differentiation and lipid accumulation. plos.orgnih.govplos.org Overexpression of Cfd in preadipocytes enhances their differentiation into mature adipocytes. nih.govplos.org Conversely, the knockdown of Cfd using small hairpin RNA (shRNA) inhibits lipid accumulation and the expression of key adipocyte marker genes. nih.govplos.org The pro-adipogenic effects of Adipsin are mediated, at least in part, through the production of C3a and signaling through the C3a receptor (C3aR). nih.govplos.org
Table 5: Role of Adipsin (Cfd) in Adipogenesis
| Experimental Approach | Key Finding | Reference |
|---|---|---|
| Cfd Overexpression in Preadipocytes | Promoted adipocyte differentiation and lipid accumulation. | nih.govplos.org |
| shRNA-mediated Knockdown of Cfd | Inhibited lipid accumulation and expression of adipocyte markers. | nih.govplos.org |
| C3aR Knockdown | Suppressed adipogenesis and impaired the pro-adipogenic effects of Cfd. | nih.govplos.org |
Energy Expenditure Measurements (e.g., Indirect Calorimetry)
Indirect calorimetry is a technique used to measure energy expenditure by quantifying oxygen consumption and carbon dioxide production. nih.govcmcendovellore.org This methodology is applied in Adipsin research to assess its impact on whole-body metabolism and energy homeostasis. nih.gov
Table 6: Findings from Energy Expenditure Studies on Adipsin
| Measurement | Experimental Model | Finding | Reference |
|---|---|---|---|
| Glucose Infusion Rates | Diabetic mice with Adipsin replenishment | No significant difference compared to control. | nih.gov |
| Whole-body Glucose Uptake | Diabetic mice with Adipsin replenishment | No significant difference compared to control. | nih.gov |
| Endogenous Glucose Production | Diabetic mice with Adipsin replenishment | No significant difference compared to control. | nih.gov |
Compound Names
Future Research Directions and Preclinical Therapeutic Insights
Elucidating Novel Adipsin Receptors and Binding Partners
The biological effects of adipsin are initiated by its interaction with specific receptors and binding partners. While the canonical pathway is well-established, exploring beyond these known interactions is crucial for a comprehensive understanding of adipsin's function.
Beyond the Canonical Complement Receptors
Adipsin's primary role is catalyzing the rate-limiting step in the alternative complement pathway, which leads to the generation of signaling molecules like C3a. nih.gov The effects of adipsin on pancreatic β-cells, for instance, are mediated indirectly by C3a binding to its canonical receptor, C3a receptor 1 (C3aR1). nih.govmiami.edu This adipsin/C3a/C3aR1 axis is fundamental to its function in stimulating insulin (B600854) secretion. nih.govresearchgate.net
However, the full spectrum of adipsin's interactions may not be limited to this single pathway. The complement cascade generates numerous other biologically active fragments, including C5a and the membrane attack complex. nih.gov Future research should investigate whether adipsin can modulate cellular function through these or other, yet-unidentified, non-canonical receptors or binding partners. Exploring these alternative signaling avenues could reveal novel mechanisms by which adipsin exerts its pleiotropic effects on metabolism and immunity. nih.govnih.gov
Identification of Tissue-Specific Receptor Expression
The systemic impact of adipsin is dictated by which tissues and cells express its downstream receptors. Adipsin itself is predominantly secreted by adipose tissue. mdpi.com Its key downstream receptor, C3aR1, is known to be expressed on pancreatic β-cells, which is essential for the stimulation of insulin secretion. nih.gov Receptors for complement-derived peptides are also widely expressed on various immune cells. nih.gov
Recent studies have expanded this landscape, identifying C3aR1 expression on adipocytes themselves, suggesting that adipsin can act in an autocrine or paracrine fashion to regulate adipose tissue function directly. nih.govjci.org A comprehensive mapping of C3aR1 and other potential adipsin-related receptors across different metabolic tissues—such as the liver, skeletal muscle, and brain—is a critical next step. mdpi.com This will help elucidate the full extent of adipsin's influence and identify new target organs for therapeutic intervention.
| Tissue/Cell Type | Molecule | Expression Status | Primary Function |
| Adipose Tissue | Adipsin | High (Secreted) | Source of circulating adipsin. mdpi.com |
| Adipose Tissue | C3aR1 | Expressed | Regulates adipocyte thermogenesis. nih.govjci.org |
| Pancreatic β-cells | C3aR1 | Expressed | Mediates stimulation of insulin secretion. nih.gov |
| Immune Cells | C3aR1 | Widely Expressed | Modulates immune responses. nih.gov |
Deconstructing Adipsin's Role in Specific Physiological and Pathophysiological Contexts
Adipsin's influence varies significantly depending on the broader physiological context, including sex, communication between organs, and interactions with the immune system and gut microbiome.
Detailed Mechanisms of Sexual Dimorphism in Metabolic Regulation
Striking differences between males and females have been observed in adipsin's role in metabolic regulation. nih.govnih.gov Research in mouse models has demonstrated a clear sexual dimorphism in how the adipsin/C3a/C3aR1 axis regulates thermogenesis (heat production) in fat. nih.govjci.orgbohrium.com
In male mice, knocking out either adipsin or adipocyte-specific C3aR1 leads to increased energy expenditure and enhanced browning of white adipose tissue, a process associated with improved metabolic health. nih.govnih.govcornell.edu Conversely, female mice with adipocyte-specific C3aR1 knockout exhibit decreased brown fat thermogenesis and become intolerant to cold. nih.govnih.govcornell.edu These opposing functions are linked to baseline differences in the expression of adipsin and C3aR1 in the adipose tissue of males and females. nih.govnih.gov Understanding the hormonal and genetic underpinnings of these sex-specific effects is a crucial direction for future research and for developing personalized metabolic therapies. nih.gov
| Feature | Male Mice (Adipsin/C3aR1 Knockout) | Female Mice (Adipocyte C3aR1 Knockout) |
| Energy Expenditure | Increased nih.govnih.gov | Not reported to increase |
| WAT Browning | Enhanced nih.govnih.gov | Not observed |
| Thermogenesis | Enhanced WAT thermogenesis nih.govnih.gov | Decreased BAT thermogenesis nih.govnih.gov |
| Cold Tolerance | Not reported to be impaired | Cold intolerant nih.govnih.gov |
| Baseline Expression | Higher Adipsin & C3aR1 in SubQ fat nih.gov | Lower Adipsin & C3aR1 in SubQ fat nih.gov |
Adipsin's Influence on Cross-Organ Communication and Systemic Energetics
Adipose tissue is now recognized as a highly active endocrine organ that communicates with other tissues to regulate systemic homeostasis. nih.govfrontiersin.orghilarispublisher.com Adipsin is a key mediator of this inter-organ crosstalk. mdpi.comresearchgate.net The most well-defined pathway is the "adipose-to-pancreas axis," where adipsin secreted from fat tissue signals pancreatic β-cells to secrete insulin, thereby linking adipocyte function directly to glucose control. nih.govharvard.eduresearchgate.net
Interactions with the Microbiome and Immune System in Metabolic Disease
As a central component of the alternative complement pathway, adipsin inherently links metabolic health to the immune system. nih.govresearchgate.net In obesity, chronic low-grade inflammation in adipose tissue is a key driver of insulin resistance, and the complement system is implicated in this process. mdpi.com
Emerging research indicates a profound connection between the gut microbiome, the complement system, and metabolic health. The gut microbiota can regulate the local production of complement component C3 in the intestine. harvard.eduwustl.edu Gut dysbiosis, a hallmark of obesity, can lead to increased intestinal permeability, allowing bacterial components like lipopolysaccharides (LPS) to enter circulation. mdpi.comnih.gov This "metabolic endotoxemia" can trigger systemic inflammation, impacting adipose tissue function and potentially altering the expression and activity of adipokines like adipsin. mdpi.comnih.gov
Future research must focus on the direct links between the gut microbiome and adipsin. Key questions include whether microbial metabolites can directly modulate adipsin production in adipocytes and how changes in the gut microbiota influence adipsin-mediated immune responses within adipose tissue. frontiersin.org Elucidating this complex interplay between the gut, immune cells, and adipose tissue is essential for developing novel strategies to combat metabolic diseases.
Exploring Adipsin Pathway Modulation as a Preclinical Therapeutic Strategy
The adipsin pathway, with its intricate connections to metabolic regulation, angiogenesis, and tissue homeostasis, presents a promising frontier for the development of novel therapeutic strategies. Preclinical research is actively exploring various facets of this pathway to harness its therapeutic potential for a range of pathological conditions.
The adipsin/C3a/C3aR1 signaling axis has been identified as a critical link between adipose tissue function and pancreatic β-cell physiology, making it a prime target for therapeutic intervention in metabolic diseases like type 2 diabetes (T2D). nih.govnih.gov Adipsin, also known as Complement Factor D, is the rate-limiting enzyme in the alternative complement pathway, catalyzing the formation of C3 convertase which in turn generates the anaphylatoxin C3a. ebi.ac.uknih.gov
Research has demonstrated that adipsin plays a beneficial role in maintaining β-cell function. nih.gov Animals genetically lacking adipsin exhibit glucose intolerance due to insufficient insulin secretion. nih.govscispace.com Conversely, replenishing adipsin in diabetic mice has been shown to ameliorate hyperglycemia by boosting insulin secretion. nih.govscispace.com The mechanism underlying this effect is the action of C3a, a potent insulin secretagogue, on its receptor, C3aR1, which is expressed on pancreatic β-cells. nih.govnih.gov The binding of C3a to C3aR1 on islets leads to an increase in ATP levels, respiration, and cytosolic free Ca2+, all of which contribute to enhanced glucose-stimulated insulin secretion. nih.gov
These findings have spurred the development of therapeutic strategies aimed at modulating this pathway. One approach involves the systemic restoration of adipsin levels. Studies have shown that even short-term adipsin replenishment in diabetic mice can have significant anti-diabetic effects, suggesting a wide therapeutic window for adipsin as a potential therapy for diabetes. nih.gov Another strategy focuses on the development of small molecules that can modulate the components of this axis. This includes the design of C3aR1 agonists to mimic the insulin-promoting effects of C3a. mdpi.com For instance, the C3aR agonist C4494 has been shown to increase lipid accumulation and the expression of adipocyte markers in vitro. mdpi.com
Interestingly, the role of the adipsin/C3a/C3aR1 axis appears to be context-dependent and exhibits sexual dimorphism in regulating adipose thermogenesis. nih.govebi.ac.uk While the pathway stimulates insulin secretion, its role in adipose tissue can vary. For example, male mice lacking adipsin or with adipocyte-specific C3aR1 knockout showed increased energy expenditure and browning of white adipose tissue. nih.govebi.ac.uk In contrast, female mice with adipocyte-specific C3aR1 knockout displayed decreased brown fat thermogenesis and cold intolerance. nih.gov These sex-specific differences highlight the need for careful consideration in the development of therapeutic agents targeting this pathway.
The table below summarizes key preclinical findings related to targeting the Adipsin/C3a/C3aR1 axis for metabolic benefits.
| Experimental Model | Intervention | Key Findings | Reference |
| Diabetic db/db mice | Adenoviral-mediated adipsin replenishment | Improved glucose tolerance and increased insulin secretion. | nih.gov |
| Adipsin knockout mice | High-fat diet | Worsened glucose homeostasis and insulinopenia. | nih.gov |
| Isolated pancreatic islets | Treatment with C3a | Enhanced glucose-stimulated insulin secretion. | nih.gov |
| 3T3-L1 preadipocytes | Treatment with C3aR agonist (C4494) | Increased lipid accumulation and expression of adipocyte markers. | mdpi.com |
| Male Adipsin knockout mice | Standard diet | Increased energy expenditure and white adipose tissue browning. | ebi.ac.uk |
| Female adipocyte-specific C3aR1 knockout mice | Cold exposure | Decreased brown fat thermogenesis and cold intolerance. | nih.gov |
Recent studies have uncovered a novel role for adipsin in promoting angiogenesis, the formation of new blood vessels, particularly in the context of diabetic complications such as hindlimb ischemia. researchgate.net This finding opens up new avenues for therapeutic strategies aimed at enhancing tissue repair and regeneration in ischemic conditions.
In a mouse model of diabetic hindlimb ischemia, adipsin expression was found to be suppressed, while its overexpression in transgenic mice led to significantly improved blood flow recovery, increased capillary density, and enhanced muscle regeneration. researchgate.net In vitro studies using human umbilical vein endothelial cells (HUVECs) further elucidated the pro-angiogenic effects of adipsin, showing that it facilitated cell proliferation, migration, and tube formation under hyperglycemic and hypoxic conditions. researchgate.net
The molecular mechanism underlying adipsin-potentiated angiogenesis involves its interaction with SERBP1 (SERPINE1 mRNA binding protein 1). researchgate.net This interaction disrupts the binding of SERBP1 to SERPINE1 mRNA, leading to a reduction in the expression of SERPINE1 (also known as plasminogen activator inhibitor-1, a potent inhibitor of angiogenesis). researchgate.net The downregulation of SERPINE1 subsequently activates the VEGFR2 signaling cascade, a key pathway in angiogenesis. researchgate.net Adipsin was also shown to enhance the phosphorylation of AKT, ERK, and eNOS, further promoting pro-angiogenic signaling pathways. researchgate.net
These findings suggest that adipsin itself, or agents that mimic its action on the SERPINE1 pathway, could be developed as therapies to promote angiogenesis in diseases characterized by insufficient blood flow. The table below details the research findings on adipsin-dependent angiogenesis.
| Experimental System | Key Findings | Molecular Mechanism | Reference |
| Diabetic mice with hindlimb ischemia | Adipsin overexpression improved blood flow recovery and increased capillary density. | Upregulation of pro-angiogenic signaling. | researchgate.net |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Adipsin facilitated proliferation, migration, and tube formation. | Enhanced phosphorylation of AKT, ERK, and eNOS. | researchgate.net |
| Co-immunoprecipitation/mass spectrometry | Adipsin interacts with SERBP1. | Disruption of SERBP1 binding to SERPINE1 mRNA, reducing SERPINE1 expression and activating VEGFR2 signaling. | researchgate.net |
Beyond its roles in metabolic control and angiogenesis, emerging evidence suggests that adipsin is also involved in other tissue regenerative and remodeling processes, particularly in muscle and bone.
In the context of muscle regeneration, studies on diabetic hindlimb ischemia have shown that adipsin-transgenic mice not only exhibited improved blood flow but also enhanced muscle regeneration compared to non-transgenic diabetic mice. researchgate.net This suggests that adipsin may have direct or indirect effects on muscle precursor cells, promoting their proliferation and differentiation, in addition to its pro-angiogenic actions that would support tissue repair. Another adipokine, adiponectin, has been shown to promote muscle regeneration through its receptor T-cadherin, highlighting the potential for adipokines to play significant roles in muscle homeostasis. endocrine-abstracts.orgnih.gov
The role of adipsin in bone remodeling is more complex and appears to be linked to the regulation of bone marrow adipose tissue (BMAT). frontiersin.orgspringermedicine.commdpi.com Adipsin has been identified as one of the most upregulated adipokines during BMAT expansion, a condition often associated with bone loss. frontiersin.orgspringermedicine.commdpi.com Genetic ablation of adipsin in mice was found to inhibit BMAT expansion and improve bone mass during conditions that typically induce bone loss, such as calorie restriction, treatment with thiazolidinediones, and aging. frontiersin.orgspringermedicine.commdpi.comresearchgate.net
The mechanism by which adipsin influences bone homeostasis involves its downstream effector, complement component C3. frontiersin.orgspringermedicine.comresearchgate.net Adipsin-mediated C3 activation appears to prime bone marrow stromal cells (BMSCs), the common progenitor cells for both adipocytes and osteoblasts, towards adipogenesis rather than osteoblastogenesis. frontiersin.orgspringermedicine.com This is achieved through the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway for osteoblast differentiation. frontiersin.orgspringermedicine.com Conversely, exercise has been shown to decrease adipsin levels in the bone marrow, which is associated with inhibited bone resorption. f1000research.com These findings suggest that targeting adipsin or its downstream signaling in the bone marrow microenvironment could be a therapeutic strategy for preventing or treating bone loss associated with various metabolic conditions and aging.
The following table summarizes the research findings on adipsin's role in muscle and bone regeneration.
| Tissue | Condition | Effect of Adipsin | Proposed Mechanism | Reference |
| Muscle | Diabetic hindlimb ischemia | Enhanced muscle regeneration | Likely secondary to improved angiogenesis; direct effects on muscle cells not fully elucidated. | researchgate.net |
| Bone | Bone marrow adiposity | Promotes BMAT expansion and is associated with bone loss. | Primes BMSCs toward adipogenesis by inhibiting Wnt/β-catenin signaling via C3. | frontiersin.orgspringermedicine.commdpi.comresearchgate.net |
| Bone | Exercise in obese mice | Decreased adipsin levels are associated with inhibited bone resorption. | Inhibition of adipsin-mediated complement pathway activation on osteoclasts. | f1000research.com |
Integration with Systems Biology and Computational Modeling
To fully comprehend the multifaceted roles of adipsin and to rationally design therapeutic strategies, it is imperative to integrate experimental data with systems biology and computational modeling approaches. These approaches can help to unravel the complexity of adipsin-related pathways and predict the biological effects of modulating this system.
Network analysis of protein-protein interactions (PPIs) is a powerful tool for understanding the functional context of a protein within a complex biological system. While a comprehensive PPI network specifically for adipsin is still being elucidated, existing research has identified several key molecular interactions that provide insights into its function.
Co-immunoprecipitation and mass spectrometry analyses have revealed a direct interaction between adipsin and SERBP1, which is central to its pro-angiogenic effects. researchgate.net Another study suggested an interaction between adipsin and iron homeostasis related protein-2 (IRP2) in a model of in-vitro hypoxia, hinting at a potential role in cardioprotection. nih.gov Furthermore, adipsin's primary function is as the rate-limiting enzyme in the alternative complement pathway, placing it in a well-defined network of interactions with other complement factors such as C3 and Factor B. nih.gov
A broader network analysis would involve integrating data from proteomics, transcriptomics, and metabolomics to construct a comprehensive map of adipsin's molecular interactions. This network could then be analyzed to identify key nodes and modules that are critical for adipsin's diverse biological functions. For example, network analysis of adipocyte signaling pathways has been used to model the complex interplay between glucose uptake, lipolysis, and the secretion of other adipokines. endocrine-abstracts.org Similar approaches applied to adipsin could reveal previously unknown connections to other signaling pathways and cellular processes, thereby identifying novel therapeutic targets.
Predictive computational modeling can be a valuable tool for simulating the biological effects of adipsin and for predicting how individuals might respond to therapies targeting the adipsin pathway. frontiersin.org While specific predictive models for adipsin are still in their infancy, the principles and methodologies have been applied to other adipokines and metabolic diseases.
For instance, machine learning models have been developed to predict therapeutic targets in T2D by utilizing molecular and biochemical features. springermedicine.com Such models could be adapted to incorporate data on adipsin levels, genetic variants in the adipsin gene (CFD), and its downstream signaling components to predict an individual's risk of developing metabolic complications or their likely response to adipsin-based therapies. researchgate.net In fact, certain single nucleotide polymorphisms (SNPs) in the adipsin gene have been associated with T2D, suggesting that genetic information could be a valuable input for predictive models. researchgate.net
Furthermore, dynamic mathematical models of adipocyte signaling have been created to understand the intricate network of pathways controlling adipocyte function. A comprehensive model of adipocyte signaling that includes the adipsin pathway could be used to simulate the effects of various interventions, such as treatment with a C3aR1 agonist or an adipsin-mimetic compound. These simulations could help to optimize therapeutic strategies and predict potential off-target effects.
The development of robust predictive models for adipsin's biological effects will require the integration of large-scale "omics" data with clinical data from patient cohorts. frontiersin.org Such models have the potential to accelerate the translation of preclinical findings into effective and personalized therapies for a range of metabolic and regenerative disorders.
Q & A
Q. What methodologies are recommended for detecting and quantifying Adiposin 2 in biological samples?
To ensure accurate detection, liquid chromatography-mass spectrometry (LC-MS) is preferred for its high sensitivity and specificity in identifying low-abundance compounds. Enzyme-linked immunosorbent assays (ELISA) can also be used but require rigorous validation of antibodies to minimize cross-reactivity. Include controls such as knockout samples or competitive inhibition to confirm specificity. Detailed protocols should align with reproducibility standards, including instrument calibration and statistical validation of detection limits .
Q. What experimental strategies are effective for synthesizing this compound with high purity?
Solid-phase peptide synthesis (SPPS) is commonly employed, followed by purification via reverse-phase high-performance liquid chromatography (RP-HPLC). Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry for purity assessment. For novel derivatives, provide full synthetic pathways and spectral data in supplementary materials to enable replication .
Q. What key considerations are critical for designing in vivo studies to evaluate this compound’s physiological roles?
Select animal models based on genetic relevance to the target pathway (e.g., metabolic disorders). Standardize dosing regimens, administration routes, and endpoints (e.g., plasma concentration monitoring, tissue biopsies). Include sham or vehicle-treated controls and address ethical guidelines for sample size justification and humane endpoints .
Q. How can researchers validate the specificity of antibodies used in this compound immunoassays?
Perform Western blotting with tissue lysates from this compound knockout models to confirm antibody specificity. Include peptide blocking experiments and cross-reactivity screens against structurally similar compounds. Report validation data in supplementary materials to support reproducibility .
Q. Which statistical approaches are appropriate for analyzing this compound’s dose-response relationships?
Use non-linear regression models (e.g., sigmoidal dose-response curves) and ANOVA for multi-group comparisons. Power analysis should precede experiments to determine sample sizes, and false discovery rate (FDR) corrections are recommended for high-throughput datasets to minimize Type I errors .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
Conduct a systematic review to identify variability in experimental conditions (e.g., cell lines, assay buffers). Replicate key studies under standardized protocols and perform meta-analyses to assess effect sizes. Use sensitivity analyses to evaluate the influence of outliers or confounding variables .
Q. What experimental designs are optimal for elucidating this compound’s interaction with downstream protein targets?
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Combine mutagenesis studies to identify critical residues in binding interfaces. For in-cell validation, use fluorescence resonance energy transfer (FRET) or co-immunoprecipitation with appropriate negative controls .
Q. How can multi-omics data integration improve understanding of this compound’s role in metabolic pathways?
Integrate transcriptomic, proteomic, and metabolomic datasets using bioinformatics tools (e.g., weighted gene co-expression network analysis). Prioritize hub genes/proteins in networks enriched for this compound-associated pathways. Validate findings with CRISPR/Cas9 knockouts or pharmacological inhibition in relevant models .
Q. What strategies enhance this compound’s stability in long-term experimental assays?
Optimize buffer conditions (e.g., pH, antioxidants) to prevent degradation. Lyophilization with stabilizers like trehalose can improve shelf life. For cell-based assays, use serum-free media or protease inhibitors. Include stability data (e.g., half-life calculations) in method sections .
Q. How should longitudinal studies be designed to assess this compound’s chronic effects on metabolic parameters?
Use repeated-measures ANOVA to analyze temporal changes in biomarkers (e.g., glucose tolerance, lipid profiles). Ensure cohort homogeneity by stratifying participants/animals based on baseline characteristics. Address attrition bias through intention-to-treat analyses and report missing data protocols .
Methodological Guidance for Data Reporting
- Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, instrument settings) in supplementary materials .
- Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design robustness when interpreting conflicting results .
- Data Availability : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories with unique identifiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
